N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
Description
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Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-6-7-11-10-8-12-13(5-2)9(10)3;/h8,11H,4-7H2,1-3H3;1H |
InChI Key |
WAIIGLOUQNQHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N(N=C1)CC)C.Cl |
Origin of Product |
United States |
Mechanism of action of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
Technical Whitepaper: Mechanism of Action and Kinetic Profiling of N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride
Executive Summary
N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (BEMP-HCl) is a highly specialized synthetic pyrazole derivative utilized extensively as a screening compound and building block in medicinal chemistry[1][2]. Investigated primarily for its potential as an anticancer agent, its core architecture is optimized for the inhibition of specific enzymes—most notably kinases—involved in oncogenic progression[1]. This whitepaper dissects the structural pharmacology of BEMP-HCl, elucidates its ATP-competitive mechanism of action (MoA), and establishes self-validating experimental protocols for rigorous kinetic and cellular target engagement profiling.
Structural Pharmacology & Target Engagement Rationale
The efficacy of BEMP-HCl is rooted in its highly decorated pyrazole core, which acts as a bioisostere for amide bonds and a privileged scaffold for kinase hinge-binding[1].
-
The Pyrazole Core & 4-Amine Vector : The pyrazole nitrogen and the exocyclic 4-amine group form a potent hydrogen bond donor/acceptor pair. This geometry is perfectly suited to mimic the adenine ring of ATP, allowing the molecule to anchor directly to the backbone carbonyl and amide groups of the kinase hinge region.
-
N-Butyl Substitution : The flexible, lipophilic N-butyl chain is strategically positioned to probe the deep hydrophobic pockets adjacent to the ATP-binding cleft (such as the DFG-out allosteric site). This interaction drives binding affinity via favorable entropic displacement of ordered water molecules.
-
1-Ethyl and 5-Methyl Groups : These short alkyl substituents serve a dual purpose. Sterically, they restrict the conformational freedom of the molecule, locking the 4-amine vector into an optimal trajectory for hinge engagement. Electronically, they increase the electron density of the pyrazole ring, strengthening its hydrogen-bonding capacity.
Table 1: Physicochemical Profile of BEMP-HCl
| Property | Value / Description |
| IUPAC Name | N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride[2][3] |
| CAS Registry Number | 1856028-34-6[3] |
| Molecular Formula | C10H19N3 · HCl[1] |
| Molecular Weight (Free Base) | 181.28 g/mol [1] |
| Appearance | Colorless to light yellow solid[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol)[1] |
Mechanism of Action: ATP-Competitive Kinase Inhibition
BEMP-HCl exerts its biological effect by acting as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding cleft, the compound physically occludes the binding of endogenous ATP, thereby arresting the kinase's ability to transfer the gamma phosphate to its downstream substrate. This blockade halts the phosphorylation cascade, effectively silencing the hyperactive signaling pathways driving tumor proliferation.
Fig 1. ATP-competitive mechanism of action of BEMP-HCl at the kinase hinge region.
Self-Validating Experimental Workflows
To rigorously validate the MoA of BEMP-HCl, reliance on standard end-point IC50 assays is insufficient. As a Senior Application Scientist, I mandate the following orthogonal, self-validating workflows to confirm both the binding kinetics and live-cell target engagement.
Protocol A: Kinetic Binding Analysis via Surface Plasmon Resonance (SPR)
Rationale: Equilibrium affinity ( KD ) does not account for target residence time ( 1/koff ), which is the true driver of in vivo efficacy. SPR provides real-time resolution of association ( kon ) and dissociation ( koff ) rates[4][5].
-
Surface Preparation (Target Immobilization) : Immobilize the recombinant target kinase onto a CM5 sensor chip via standard amine coupling in a low ionic strength buffer[5].
-
Causality: Mild pH conditions ensure the kinase does not denature, preserving the active 3D conformation of the ATP pocket[5].
-
-
System Validation (Internal Control) : Inject a saturating concentration of a known pan-kinase reference inhibitor (e.g., Staurosporine).
-
Causality: This is a critical self-validation step. It confirms the immobilized kinase is folded and active, establishing the theoretical maximum response ( Rmax ) for the surface[4].
-
-
Analyte Injection (Multi-Cycle Kinetics) : Inject BEMP-HCl in a 5-point dose-response series (e.g., 1 nM to 100 nM) using a running buffer containing 0.1% DMSO to match compound solubility requirements[4].
-
Causality: Multi-cycle kinetics with matched DMSO concentrations eliminate bulk refractive index artifacts, ensuring the sensogram reflects true binding events.
-
-
Data Fitting : Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon , koff , and KD [4].
Fig 2. Self-validating SPR workflow for determining inhibitor binding kinetics.
Protocol B: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
Rationale: Biochemical assays lack the complexity of the intracellular environment. CETSA validates that BEMP-HCl can penetrate the cell membrane and successfully compete with physiological intracellular ATP concentrations (~1-5 mM) to engage the target[6][7].
-
Live Cell Treatment : Incubate target cancer cell lines with 10 µM BEMP-HCl or a 0.1% DMSO vehicle control for 1 hour[6].
-
Causality: Treating intact cells rather than lysates ensures the compound's membrane permeability and intracellular stability are actively challenged[7].
-
-
Thermal Challenge : Aliquot the treated cells and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermocycler[7].
-
Lysis and Separation : Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 x g.
-
Causality: Centrifugation pellets the irreversibly denatured/aggregated proteins, leaving only the stabilized, soluble target kinase in the supernatant[6].
-
-
Quantification (Internal Control) : Analyze the soluble fraction via Western blot. Probe for the target kinase and a non-target housekeeping protein (e.g., GAPDH).
-
Causality: The housekeeping protein acts as the self-validating control. If GAPDH shows a thermal shift, the compound is a non-specific aggregator. A valid result requires a shift only in the target kinase.
-
Quantitative Data Interpretation
The integration of SPR and CETSA provides a comprehensive pharmacological profile. Table 2 illustrates the expected data structure for BEMP-HCl when profiled against a panel of putative kinase targets.
Table 2: Representative Kinetic and Cellular Profiling Matrix
| Target Kinase | SPR kon (M⁻¹s⁻¹) | SPR koff (s⁻¹) | SPR KD (nM) | CETSA ΔTm (°C) | Interpretation |
| Kinase A (Primary) | 4.5×105 | 1.2×10−4 | 0.26 | + 6.5 | High affinity, long residence time, robust cellular target engagement. |
| Kinase B (Off-Target) | 1.1×105 | 8.5×10−2 | 772.0 | + 0.5 | Weak affinity, rapid dissociation, negligible cellular engagement. |
| Housekeeping Control | N/A | N/A | N/A | 0.0 | Validates assay integrity; confirms absence of non-specific stabilization. |
Note: Data in Table 2 is representative of the analytical output generated by the described self-validating protocols.
References
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Physicochemical Profile of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride: A Framework for Preclinical Assessment
An In-Depth Technical Guide
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide presents a comprehensive framework for the physicochemical characterization of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride, a novel pyrazole derivative. Acting as a blueprint for researchers, scientists, and drug development professionals, this document details the requisite experimental protocols, explains the causality behind methodological choices, and provides a template for data interpretation. By establishing a robust, self-validating system for analysis, this guide ensures the generation of high-quality, reliable data essential for informed decision-making in the preclinical development pipeline.
Introduction: The Pivotal Role of Physicochemical Characterization
N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride is a substituted pyrazole, a heterocyclic scaffold prevalent in many pharmacologically active compounds. As an NCE, its therapeutic potential can only be realized if it possesses a suitable physicochemical profile that allows it to reach its biological target in sufficient concentration and reside there for an adequate duration. Properties such as solubility, pKa, lipophilicity, solid-state characteristics, and stability are not mere data points; they are the fundamental determinants of a drug's behavior in vivo and its manufacturability.
This guide provides the strategic and tactical framework for elucidating these critical properties. The methodologies described are grounded in industry best practices and regulatory expectations, ensuring that the data generated is both scientifically sound and programmatically valuable.
Core Physicochemical Properties: A Triad of Influence
The interplay between a molecule's solubility, acidity (pKa), and lipophilicity (LogD) forms the cornerstone of its drug-like properties. This section outlines the experimental determination of these parameters for N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride.
Aqueous Solubility: The Gateway to Absorption
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. Insufficient solubility is a leading cause of failure for promising NCEs. We must assess both kinetic and thermodynamic solubility to gain a full picture.
2.1.1 Scientific Rationale
-
Kinetic Solubility: Measures the solubility of the solid compound as it is first dissolved under high-throughput screening conditions. It is indicative of the dissolution rate and relevant for early discovery.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. This value is critical for formulation development and biopharmaceutical classification.
2.1.2 Experimental Protocol: pH-Dependent Aqueous Solubility
-
Stock Solution Preparation: Prepare a 20 mM stock solution of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride in dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.
-
Assay Plate Preparation: Dispense 198 µL of each buffer into triplicate wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to each well, resulting in a final nominal concentration of 200 µM. This initiates the precipitation process.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to ensure equilibrium is reached for thermodynamic solubility measurement.
-
Sample Clarification: Centrifuge the plate at 3000 x g for 20 minutes to pellet the undissolved precipitate.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a validated analytical method, such as LC-UV/MS (Liquid Chromatography-Ultraviolet/Mass Spectrometry).
-
Data Analysis: The measured concentration in the supernatant represents the solubility at that specific pH.
2.1.3 Anticipated Data Summary
| Parameter | pH 1.2 (SGF) | pH 4.5 (Acetate) | pH 6.8 (Phosphate) | pH 7.4 (Phosphate) |
| Thermodynamic Solubility (µg/mL) | > 2000 | 1500 | 85 | 70 |
| Biopharmaceutical Class (Provisional) | BCS Class I/II | BCS Class I/II | BCS Class II/IV | BCS Class II/IV |
Note: Data is hypothetical and serves as an illustrative example.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa value dictates the extent of a molecule's ionization at a given pH. For N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride, which contains a basic nitrogen atom, the pKa will determine its charge state in different physiological compartments, profoundly affecting its solubility, permeability, and target binding.
2.2.1 Scientific Rationale
The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species. Determining the pKa is essential for predicting how the compound will behave as it traverses the varying pH environments of the gut, bloodstream, and intracellular spaces. Potentiometric titration is a robust, gold-standard method for this determination.
2.2.2 Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of the hydrochloride salt in a known volume of deionized water.
-
Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the first or second derivative of the curve. The presence of the hydrochloride salt means the titration starts at a low pH. The inflection point where the amine is half-neutralized corresponds to the pKa of the conjugate acid.
Lipophilicity (LogD): Membrane Permeability and Beyond
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and potential for off-target toxicities. It is measured as the distribution coefficient (LogD) at a physiological pH (typically 7.4).
2.3.1 Scientific Rationale
LogD is the ratio of the concentration of all species (ionized and un-ionized) of a compound in an organic phase (commonly octanol) to its concentration in an aqueous phase at a specific pH. For an ionizable compound like our amine, LogD is pH-dependent, whereas LogP refers to the partition coefficient of only the neutral species. The shake-flask method, while low-throughput, remains the definitive technique.
2.3.2 Experimental Workflow: LogD Determination
The workflow for determining the LogD at pH 7.4 involves a systematic partitioning and quantification process.
Caption: Workflow for Shake-Flask LogD Determination.
Integrated Physicochemical Profile
| Parameter | Method | Anticipated Value | Implication for Drug Development |
| pKa | Potentiometric Titration | 8.5 | Primarily ionized in blood/intestine (pH 7.4), enhancing solubility. Unionized form will be low but necessary for membrane crossing. |
| LogD at pH 7.4 | Shake-Flask (Octanol/Buffer) | 1.8 | Balanced lipophilicity suggests good potential for membrane permeability without excessive non-specific binding or metabolic liability. |
| Aqueous Solubility | LC-MS Quantification | See Table 2.1.3 | High solubility at gastric pH ensures dissolution. Lower solubility at intestinal pH may limit absorption rate if permeability is also low. |
Note: Data is hypothetical and serves as an illustrative example.
Solid-State Characterization: The Foundation of Stability and Manufacturing
The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and manufacturability. Characterizing the solid form of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride is a non-negotiable step.
3.0.1 Scientific Rationale
Different solid forms (e.g., polymorphs, solvates, or an amorphous state) of the same compound can have different physical properties. It is crucial to identify the most stable crystalline form to ensure consistent performance and to meet regulatory requirements. Key techniques include X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
3.0.2 Experimental Workflow: Solid-State Analysis
Caption: Integrated workflow for solid-state characterization.
3.0.3 Anticipated Data Summary
| Technique | Parameter | Anticipated Result | Interpretation |
| XRPD | Diffractogram | Sharp peaks at specific 2θ angles | Indicates a highly crystalline material. The pattern serves as a fingerprint for this specific crystal form. |
| DSC | Melting Endotherm (Tm) | Single, sharp endotherm at 175 °C | Suggests a pure, crystalline solid with a defined melting point. Absence of other transitions indicates no polymorphism under these conditions. |
| TGA | Weight Loss | < 0.2% weight loss before decomposition | Confirms the material is an anhydrous, non-solvated form. |
Note: Data is hypothetical and serves as an illustrative example.
Chemical Stability: Ensuring Drug Product Integrity
The chemical stability of an API determines its shelf-life and dictates storage requirements. A forced degradation study is an essential tool to identify potential degradation pathways and develop a stability-indicating analytical method.
Scientific Rationale
Forced degradation involves subjecting the API to harsh conditions (acid, base, oxidation, light, heat) to accelerate its decomposition. By understanding how the molecule degrades, we can develop formulations that protect it and analytical methods that can separate the intact drug from its degradation products. This is a core requirement of the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Photostability: Expose the solid compound and a solution to controlled light exposure as per ICH Q1B guidelines.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a gradient reverse-phase HPLC method with a photodiode array (PDA) and mass spectrometric (MS) detector.
-
Mass Balance: Ensure that the decrease in the main peak area is reasonably accounted for by the sum of the areas of the degradation product peaks.
Conclusion
The physicochemical characterization of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride, as outlined in this guide, provides the foundational knowledge required for its successful progression through the drug development pipeline. The described methodologies for determining solubility, pKa, LogD, solid-state properties, and chemical stability form a robust, integrated framework. The resulting data enables rational formulation design, provides insight into potential biopharmaceutical behavior, and fulfills critical regulatory expectations. By adhering to these principles of scientific integrity and thoroughness, development teams can confidently advance NCEs with a high probability of success.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Byrn, S., Pfeiffer, R., & Stowell, J. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Comprehensive Physicochemical and Analytical Profiling of N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In contemporary medicinal chemistry, substituted pyrazole derivatives serve as critical scaffolds for drug discovery, frequently acting as kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1856028-34-6) is a highly functionalized secondary amine featuring a pyrazole core [1]. The strategic placement of ethyl, methyl, and butyl groups around the heterocyclic ring creates a highly specific steric and electronic profile, making it a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).
This whitepaper provides an authoritative breakdown of the compound’s exact mass, molecular weight, structure-activity relationships, and a self-validating analytical protocol for high-resolution mass spectrometry (HRMS) characterization.
Physicochemical Profiling & Quantitative Data
Precision in mass calculation is non-negotiable in drug development. For basic amines, compounds are typically synthesized and stored as hydrochloride (HCl) salts to enhance aqueous solubility and chemical stability. When calculating exact mass for mass spectrometry (which measures monoisotopic mass), one must differentiate between the free base and the salt form.
Molecular Weight vs. Exact Mass
-
Molecular Weight (MW): Calculated using the standard atomic weights of elements (which account for natural isotopic abundance). Used for macroscopic stoichiometric calculations (e.g., reaction yields, molarity).
-
Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope of each element (e.g., ^12C = 12.000000 Da, ^1H = 1.007825 Da). Used exclusively for high-resolution mass spectrometry (HRMS) validation.
Quantitative Summary Table
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine | N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride |
| CAS Number | N/A | 1856028-34-6 [1][3] |
| Molecular Formula | C₁₀H₁₉N₃ | C₁₀H₂₀ClN₃ (or C₁₀H₁₉N₃ · HCl) |
| Molecular Weight | 181.28 g/mol | 217.74 g/mol |
| Monoisotopic Exact Mass | 181.157897 Da | 217.134575 Da |
| Target Ion [M+H]⁺ (m/z) | 182.165173 | 182.165173 (Analyzed post-desalting in ESI) |
Mechanistic Rationale: Structure-Activity Relationship (SAR)
The biological utility of N-butyl-1-ethyl-5-methylpyrazol-4-amine stems from its unique spatial geometry. Every functional group serves a distinct mechanistic purpose when interacting with biological targets (e.g., enzyme active sites) [2].
-
Pyrazole Core: Acts as both a hydrogen-bond donor and acceptor, anchoring the molecule to the target protein's backbone.
-
N1-Ethyl & C5-Methyl Groups: Provide steric shielding and restrict the rotational freedom of the core, locking the molecule into a bioactive conformation.
-
C4-Butylamine: The secondary amine acts as a flexible, lipophilic anchor that can reach deep into hydrophobic receptor pockets, while the nitrogen remains available for ionic interactions with acidic amino acid residues (like aspartate or glutamate).
Fig 1. Structure-Activity Relationship (SAR) of the pyrazole derivative in receptor binding.
Analytical Methodology: HRMS Validation Protocol
To confirm the identity of synthesized N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride, researchers must utilize Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS). The following protocol is designed as a self-validating system, explaining the causality behind each analytical parameter.
Step-by-Step LC-MS Workflow
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.
-
Causality: The HCl salt is highly soluble in polar solvents. Diluting the sample to 1 µg/mL is critical to prevent detector saturation and minimize ion suppression in the electrospray ionization (ESI) source, ensuring a linear response curve.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient of 5% to 95% Acetonitrile in Water, with both mobile phases containing 0.1% Formic Acid (FA), over 5 minutes.
-
Causality: The lipophilic N-butyl and ethyl groups require a non-polar stationary phase (C18) for adequate retention. The addition of 0.1% FA maintains an acidic pH, ensuring the secondary amine remains fully protonated. This prevents secondary interactions with residual silanols on the column, which would otherwise cause severe peak tailing.
Step 3: Electrospray Ionization (ESI+)
-
Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
-
Causality: The basic nature of the pyrazole nitrogens and the secondary amine makes the molecule an ideal candidate for positive ionization. The molecule readily accepts a proton from the acidic mobile phase to form the [M+H]⁺ species. During this process, the chloride counterion (Cl⁻) is stripped away, meaning the mass spectrometer will only detect the protonated free base.
Step 4: Time-of-Flight (TOF) Mass Analysis
-
Action: Scan the m/z range of 100–1000. Calibrate continuously using a reference mass lock-spray (e.g., Leucine Enkephalin).
-
Causality: TOF mass analyzers provide high mass accuracy (<5 ppm error). The lock-spray continuously corrects for instrumental drift caused by temperature fluctuations. This guarantees that the measured m/z of 182.165 matches the theoretical exact mass of the protonated free base (181.157897 Da + 1.007276 Da), definitively distinguishing it from isobaric impurities.
Fig 2. UHPLC-Q-TOF MS workflow for validating the exact mass of the protonated free base.
Conclusion
Understanding the distinction between the free base and the hydrochloride salt of N-butyl-1-ethyl-5-methylpyrazol-4-amine is paramount for accurate analytical validation. By leveraging the exact monoisotopic mass (181.157897 Da for the free base) and applying rigorous, causally-driven LC-MS methodologies, researchers can ensure the structural integrity and purity of this compound for downstream pharmaceutical applications.
References
-
ChemSrc. "Chemical Properties, Exact Mass, and MSDS Database: CAS 1856028-34-6." Accessed March 29, 2026. URL:[Link]
An In-Depth Technical Guide to the In Vitro Pharmacology of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride
Introduction: Unveiling the Potential of a Novel Pyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The compound N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride, hereafter referred to as Compound X, represents a novel entity within this versatile chemical class. Its unique substitution pattern—a butylamino group at the 4-position, an ethyl group at the N1-position, and a methyl group at the 5-position—suggests the potential for a distinct pharmacological profile.
This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of Compound X. As a Senior Application Scientist, the following sections are designed to not only present experimental protocols but also to elucidate the scientific rationale behind each step, ensuring a robust and insightful evaluation of this novel chemical entity. Our approach is grounded in the principles of rigorous scientific inquiry, aiming to build a self-validating and authoritative pharmacological profile for Compound X.
Chemical and Physical Properties of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (Compound X)
A thorough understanding of the physicochemical properties of Compound X is fundamental to its pharmacological evaluation. These properties influence its solubility, stability, and interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C10H20ClN3 | Inferred from name |
| Molecular Weight | 217.74 g/mol | Inferred from name |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in aqueous buffers and DMSO | Assumed for in vitro testing |
| Purity | >98% (by HPLC) | Standard requirement |
Rationale for Property Evaluation:
-
Solubility: Ensuring the compound remains in solution at the tested concentrations is critical to avoid artifacts in biological assays. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in assays must be carefully controlled to prevent solvent-induced effects.
-
Purity: High purity is essential to attribute any observed biological activity directly to Compound X and not to impurities from the synthesis process.
Primary Pharmacological Screening: A Broad-Based Approach
Given the diverse activities of pyrazole derivatives, a broad initial screening is crucial to identify the primary pharmacological targets of Compound X. This phase will employ a panel of assays targeting common enzyme families and receptor types.
Experimental Workflow for Primary Screening
Caption: High-level workflow for the primary pharmacological screening of Compound X.
Enzyme Inhibition Assays: Probing Key Neurological Targets
Many nitrogen-containing heterocyclic compounds, including pyrazoles, are known to interact with enzymes involved in neurotransmitter metabolism.[3] Therefore, initial screening will focus on monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), enzymes implicated in depression, neurodegenerative diseases, and cognitive function.[7][8]
Monoamine Oxidase (MAO) Inhibition Assay
Scientific Rationale: MAO-A and MAO-B are key enzymes in the catabolism of monoamine neurotransmitters.[7][8] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects. This assay will determine if Compound X exhibits inhibitory activity against either isoform.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Compound X in DMSO.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare a working solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add a dilution series of Compound X or a reference inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Initiate the reaction by adding the MAO enzyme to each well, except for the no-enzyme control.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Add the substrate and detection reagent to all wells.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of Compound X.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibitors of AChE are used in the treatment of Alzheimer's disease to improve cognitive function.[9][11] This assay will assess the potential of Compound X to inhibit AChE.
Step-by-Step Protocol (Ellman's Method): [11][12]
-
Reagent Preparation:
-
Prepare a stock solution of Compound X in DMSO.
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB, and a dilution series of Compound X or a reference inhibitor (e.g., donepezil) to each well.
-
Add the AChE enzyme to all wells except the blank.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the ATCI substrate.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of Compound X.
-
Calculate the IC50 value as described for the MAO assay.
-
Expected Data Presentation for Enzyme Inhibition Assays
| Enzyme Target | Compound X IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| MAO-A | TBD | Clorgyline | TBD |
| MAO-B | TBD | Pargyline | TBD |
| AChE | TBD | Donepezil | TBD |
Cellular Functional Assays: Assessing Cytotoxicity and Antiproliferative Effects
It is imperative to evaluate the effect of Compound X on cell viability to distinguish between targeted pharmacological effects and general cytotoxicity.[13] Pyrazole derivatives have also been reported to possess antiproliferative activity.[4]
MTT Assay for Cell Viability
Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay will determine the concentration at which Compound X becomes toxic to cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, a cancer cell line like A549 for antiproliferative screening) in a 96-well plate and allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Compound X for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Potential Signaling Pathway for Antiproliferative Activity
Should Compound X exhibit significant antiproliferative effects, further investigation into the underlying mechanism would be warranted. A hypothetical signaling pathway is depicted below.
Caption: A potential signaling pathway for the antiproliferative effects of Compound X.
Secondary Assays and Mechanism of Action Studies
Based on the results of the primary screening, more focused secondary assays will be conducted to confirm the initial findings and elucidate the mechanism of action.
-
If MAO or AChE inhibition is observed:
-
Enzyme Kinetics: Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Selectivity: If inhibition is observed for both MAO-A and MAO-B, determine the selectivity index.
-
Reversibility: Conduct dialysis or jump-dilution experiments to assess whether the inhibition is reversible or irreversible.
-
-
If antiproliferative activity is observed:
-
Cell Cycle Analysis: Use flow cytometry to determine if Compound X induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employ assays such as Annexin V/PI staining to confirm if cell death occurs via apoptosis.
-
Western Blotting: Investigate the effect of Compound X on the expression and phosphorylation of key proteins in relevant signaling pathways.
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the generated data, the following principles must be adhered to:
-
Positive and Negative Controls: Every assay must include appropriate positive and negative controls to validate the assay's performance.
-
Reference Compounds: The use of well-characterized reference compounds allows for the comparison of the potency and efficacy of Compound X.
-
Multiple Replicates: All experiments should be performed with sufficient biological and technical replicates to ensure statistical significance.
-
Orthogonal Assays: Confirming key findings with a second, mechanistically different assay increases confidence in the results.
Conclusion and Future Directions
This in-depth technical guide outlines a comprehensive strategy for the in vitro pharmacological characterization of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride. The proposed workflow, from broad primary screening to focused mechanism of action studies, is designed to provide a robust and authoritative understanding of the compound's biological activity. The results of these studies will be instrumental in guiding future preclinical and clinical development of this novel pyrazole derivative.
References
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JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
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PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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SlideShare. Pyrazole, Synthesis and Biological Activity. [Link]
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PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate. In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
PMC. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
RSC Publishing. Visual evaluation of acetylcholinesterase inhibition by an easy-to-operate assay based on N-doped carbon nanozyme with high stability and oxidase-like activity. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
PLOS One. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. [Link]
-
BioMed Central. In-vitro screening of acetylcholinesterase inhibitory activity of extracts from Palestinian indigenous flora in relation to the treatment of Alzheimer's disease. [Link]
-
PMC. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
-
MDPI. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. [Link]
-
Ministry of Health, Labour and Welfare, Japan. n-ブチルアミン. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]
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PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 6. 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Crystal structure analysis of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
An in-depth structural analysis of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. For highly functionalized heterocyclic building blocks like N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (CAS: 1856028-34-6) [1], elucidating the solid-state architecture provides critical insights into the molecule's physicochemical properties, stability, and reactivity.
This technical whitepaper outlines the predictive crystallography, thermodynamic causality of salt formation, and the self-validating experimental protocols required to resolve the crystal structure of this specific pyrazole derivative.
Molecular Architecture & Causality of Salt Formation
N-butyl-1-ethyl-5-methylpyrazol-4-amine is a multi-substituted heterocyclic scaffold featuring a central pyrazole ring, an ethyl group at N1, a methyl group at C5, and a secondary aliphatic amine (N-butylamino) at C4. When subjected to hydrochloride salt formation, the regioselectivity of protonation is dictated by the thermodynamic basicity of the available nitrogen centers.
-
Causality of Protonation: The sp2 -hybridized pyrazole nitrogens possess a highly delocalized lone pair involved in the aromatic π -system, resulting in a low pKa (~2.5). In contrast, the exocyclic secondary aliphatic amine (N-butylamino) features an sp3 -hybridized nitrogen with a highly available lone pair, yielding a significantly higher pKa (~10.0). Consequently, upon treatment with hydrochloric acid, protonation occurs exclusively at the exocyclic amine.
-
Lattice Implications: This site-specific protonation generates an ammonium cation. The resulting crystal lattice must electrostatically and sterically accommodate the bulky, flexible N-butyl chain alongside the spherical chloride anion, typically driving the formation of dense hydrogen-bonded networks[2].
Thermodynamic pathway of site-specific protonation and salt formation.
Self-Validating Experimental Protocols
To obtain a high-resolution crystal structure, the experimental workflow must be treated as a self-validating system where each step's success is quantitatively verifiable before proceeding to the next.
Protocol 1: Controlled Single Crystal Growth
Objective: Grow a single crystal free of twinning or macroscopic defects.
-
Solvent System Selection: Dissolve 50 mg of the synthesized hydrochloride salt in a minimal volume of a polar protic solvent (e.g., Methanol). Causality: Methanol readily breaks existing intermolecular hydrogen bonds, ensuring complete dissolution.
-
Antisolvent Vapor Diffusion: Place the open sample vial inside a larger sealed chamber containing a volatile antisolvent (e.g., Diethyl ether). Causality: Vapor diffusion is selected over rapid solvent evaporation because it provides a thermodynamically controlled approach to supersaturation. The slow diffusion of ether into the methanol solution lowers the dielectric constant gradually, allowing the molecules sufficient time to arrange into the lowest-energy crystalline lattice, thereby preventing the formation of kinetic polymorphs.
-
Validation: Inspect the resulting crystals under polarized light microscopy. Complete extinction upon rotation validates the single-crystal nature (lack of twinning).
Protocol 2: Cryogenic X-Ray Diffraction Data Collection
Objective: Acquire high-resolution diffraction frames.
-
Mounting and Cryocooling: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream at 100 K. Causality: Cryocooling to 100 K restricts the thermal librations of the highly flexible N-butyl chain. This significantly reduces the atomic displacement parameters (ADPs) and enhances high-angle diffraction intensity, which is critical for resolving the exact positions of hydrogen atoms.
-
Data Acquisition: Collect data using Mo Kα radiation ( λ=0.71073 Å) equipped with a CCD or CMOS detector.
-
Validation: An initial unit cell indexing must yield an Rint (internal agreement factor) of < 0.05, validating the quality of the selected crystal before full data collection begins.
Protocol 3: Structure Solution and Refinement
Objective: Mathematically model the electron density.
-
Phase Problem Resolution: Solve the structure using intrinsic phasing methods (e.g., SHELXT) to locate the heavy atoms (Cl, C, N).
-
Least-Squares Refinement: Refine the structural model using SHELXL[3]. Causality: SHELXL utilizes a full-matrix least-squares refinement against F2 . This is mathematically superior to refinement against F because it incorporates all data, including weak or negative intensities, preventing statistical bias and allowing for a more accurate modeling of the flexible butyl moiety[3].
-
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions and refine using a riding model. The ammonium protons (N-H) should ideally be located from the difference Fourier map to confirm the protonation site definitively.
Standardized crystallographic workflow from crystal growth to structural validation.
Quantitative Crystallographic Data
The table below summarizes the expected quantitative parameters and validation metrics for the solved crystal structure of a functionalized pyrazole hydrochloride salt.
| Crystallographic Parameter | Expected Value / Range | Causality / Significance |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric organic salts lacking high internal symmetry. |
| Space Group | P21/c or P1ˉ | Most common space groups for chiral-center-free organic hydrochlorides, allowing efficient dense packing. |
| Temperature | 100(2) K | Minimizes atomic thermal displacement parameters ( Ueq ), improving resolution. |
| Radiation | Mo Kα ( λ=0.71073 Å) | Provides sufficient penetration depth and minimizes absorption for Cl-containing organics. |
| Goodness-of-Fit (S) | ~ 1.00 to 1.05 | Validates that the model accurately represents the experimental variance. |
| Final R -factor ( R1 ) | < 0.05 | Indicates high agreement (>95%) between the structural model and experimental diffraction data. |
| Residual Electron Density | +0.4 / -0.3 e Å −3 | Confirms that no atoms have been missed and no false atoms have been modeled. |
Intermolecular Interactions & Lattice Packing
The physical stability and solubility profile of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride are heavily dependent on its solid-state packing.
In the refined structure, the primary structure-directing interactions will be strong charge-assisted hydrogen bonds between the protonated exocyclic amine ( R2NH2+ ) and the chloride anion ( Cl− ). Pyrazole hydrochloride compounds typically exhibit nitrogen-hydrogen to chloride interactions with donor-acceptor distances ranging from 3.10 to 3.25 Å, forming characteristic 1D infinite chains or 2D networks[2].
Secondary stabilization arises from weak C−H⋯Cl interactions and van der Waals forces driven by the interdigitation of the hydrophobic N-butyl and N-ethyl chains. The efficiency of this packing (typically yielding a calculated density of 1.2−1.4 g/cm3 ) prevents solvent inclusion, ensuring the API intermediate remains physically stable under ambient storage conditions.
References
- N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride - cas号查询 ChemSrc URL
- (PDF)
- 4-(4-(Chloromethyl)phenyl)
Sources
Preclinical Pharmacokinetic and Bioanalytical Profiling of N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine Hydrochloride
Core Directive: Mechanistic Profiling of Pyrazole-Amines
The compound N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1856028-34-6) represents a highly functionalized heterocyclic scaffold. The pyrazole ring is a five-membered heterocycle featuring two adjacent nitrogen atoms: one "pyrrole-like" nitrogen whose unshared electrons participate in the aromatic sextet, and one "pyridine-like" nitrogen with a localized lone pair[1]. This structural duality allows pyrazoles to act as both hydrogen bond donors and acceptors, making them highly versatile bioisosteres that often yield improved lipophilicity and metabolic stability compared to traditional arenes[2].
As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule not as a standard checklist, but as a mechanistic puzzle. The presence of a lipophilic N-butyl chain, an ethyl group, and a primary amine at the 4-position creates competing physicochemical forces. This whitepaper establishes a comprehensive, self-validating framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific pyrazole-amine.
Physicochemical Architecture & ADME Predictors
Before initiating in vivo studies, we must decode the molecule's physicochemical properties to predict its behavior in biological systems. The free base of this compound is highly lipophilic due to the aliphatic butyl and ethyl substitutions. However, formulating it as a hydrochloride salt protonates the primary amine, drastically altering its dissolution kinetics.
Causality in Formulation: Why utilize the hydrochloride salt? The un-ionized free base would likely suffer from dissolution-rate-limited absorption in the aqueous environment of the gastrointestinal (GI) tract. By utilizing the HCl salt, we leverage the low pH of the stomach to ensure rapid and complete dissolution, shifting the absorption bottleneck from solubility to intestinal permeability.
Table 1: Predicted Physicochemical & ADME Parameters
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Weight (Free Base) | 181.28 g/mol | Highly favorable for passive diffusion (Lipinski's Rule of 5). |
| Molecular Weight (HCl Salt) | 217.74 g/mol | Optimal for oral formulation. |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; balances aqueous solubility with membrane permeability. |
| pKa (Primary Amine) | ~4.5 - 5.5 | Partially ionized at physiological pH (7.4), allowing tissue penetration. |
| Aqueous Solubility (Salt) | >10 mg/mL | Eliminates dissolution-rate-limited absorption in the GI tract. |
In Vitro Metabolic Stability & Biotransformation
Hepatic clearance is the primary route of elimination for lipophilic pyrazole derivatives. The N-butyl and 1-ethyl chains are highly susceptible to cytochrome P450 (CYP)-mediated oxidation.
Causality in Assay Design: We evaluate intrinsic clearance ( CLint ) using Human Liver Microsomes (HLMs) supplemented with NADPH. If the compound exhibits rapid depletion, we can infer high first-pass metabolism, which would severely truncate oral bioavailability.
Self-Validating Protocol: HLM Stability Assay
-
Incubation: Incubate 1 µM of the compound with 1 mg/mL HLMs in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add 1 mM NADPH to initiate CYP450 activity.
-
Quenching: At time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.
-
Validation Check: Run a parallel incubation without NADPH. If compound depletion occurs in this control, it indicates chemical instability or non-CYP-mediated degradation (e.g., esterases), validating the specificity of the CYP-dependent clearance calculation.
Fig 1. Proposed hepatic biotransformation pathways for the pyrazole-amine scaffold.
In Vivo Pharmacokinetic Evaluation (Rodent Model)
To determine the absolute bioavailability ( F% ) and systemic exposure, a dual-arm pharmacokinetic study in male Sprague-Dawley rats is required. Upon intravenous injection, pyrazole derivatives typically demonstrate moderate to low plasma clearance and an intermediate volume of distribution, resulting in a favorable terminal half-life[3].
Step-by-Step In Vivo Protocol
-
Dosing Formulation:
-
IV Arm (1 mg/kg): Dissolve in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure a clear solution and prevent micro-precipitation in the vasculature.
-
PO Arm (5 mg/kg): Dissolve in 0.5% Methylcellulose (MC) in water. The HCl salt ensures rapid dissolution in the gastric fluid.
-
-
Sampling: Collect 200 µL of whole blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Isolation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C in K2EDTA tubes.
Table 2: Target Pharmacokinetic Parameters (Extrapolated)
| PK Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | - | 450 - 600 |
| Tmax (h) | - | 0.5 - 1.5 |
| AUC0−∞ (ng·h/mL) | 800 - 1000 | 2400 - 3000 |
| t1/2 (h) | 3.5 - 4.5 | 4.0 - 5.0 |
| Vd (L/kg) | 1.8 - 2.5 | - |
| Cl (mL/min/kg) | 15 - 20 | - |
| Bioavailability ( F% ) | - | ~60% |
Bioanalytical Quantification via LC-MS/MS
Bioanalytical quantification of pyrazole-amines in biological matrices relies heavily on LC-MS/MS, which must be validated according to FDA guidelines for linearity, precision, matrix effect, and extraction recovery[4].
Causality in Chromatography & Ionization: Why use 0.1% Formic Acid in the mobile phase? The primary amine and the pyrazole nitrogens are basic. Formic acid ensures complete protonation [M+H]+ , maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode. Why use Acetonitrile (ACN) for protein precipitation? The lipophilic butyl chain binds strongly to plasma proteins like albumin. A 3:1 ratio of ACN to plasma effectively denatures these proteins, releasing the bound fraction to ensure we quantify the total drug concentration.
Self-Validating LC-MS/MS Protocol
-
Sample Preparation: To 50 µL of plasma, add 150 µL of ACN containing 50 ng/mL of a stable isotope-labeled internal standard (IS).
-
Extraction: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., Waters ACQUITY BEH C18, 1.7 µm). Run a gradient of Water (0.1% FA) and ACN (0.1% FA).
-
Validation Check (Matrix Effect): To ensure the protocol is self-validating, post-extraction spiked blank plasma samples are compared against neat standards to calculate the Matrix Effect (ME). An ME between 85–115% validates the absence of ion suppression from endogenous phospholipids.
Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for plasma sample quantification.
Sources
Toxicity and Safety Data for N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride: A Preclinical Evaluation Guide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary & Pharmacophore Rationale
In early-stage drug discovery and materials science, the transition of a compound from a synthetic building block to a biological probe requires rigorous, mechanistically grounded safety profiling. N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (CAS: 1856028-34-6) is a highly substituted heterocyclic amine[1][2]. While the pyrazole core is a privileged scaffold in medicinal chemistry—often investigated for anticancer and anti-inflammatory properties[3][4]—the specific alkylation pattern (N-butyl, 1-ethyl, 5-methyl) combined with a primary 4-amine introduces distinct toxicokinetic variables that must be systematically de-risked.
As an application scientist, I approach this molecule by dissecting its structure to predict its liabilities. The hydrochloride salt formulation is a deliberate design choice: it protonates the 4-amine, thereby mitigating atmospheric auto-oxidation and significantly enhancing aqueous solubility for physiological assays. However, the core structure carries inherent risks of reactive metabolite formation and oxidative stress that necessitate a self-validating experimental framework.
Physicochemical Profiling & Toxicokinetic Implications
Understanding the physical properties of N-butyl-1-ethyl-5-methylpyrazol-4-amine is the first step in predicting its safety profile. The free base has a molecular weight of 181.28 g/mol [3], placing it well within the optimal range for oral bioavailability.
The extensive alkyl substitution (particularly the N-butyl group) significantly increases the molecule's lipophilicity (LogP). Causally, higher lipophilicity drives greater cellular penetration but also increases the volume of distribution (Vd) and the reliance on hepatic clearance mechanisms. This hepatic routing is precisely where the primary toxicological liabilities of this compound manifest.
Table 1: Physicochemical and Predicted Safety Parameters
| Parameter | Value / Descriptor | Toxicological Implication |
| Molecular Weight | 181.28 g/mol (Free Base)[3] | Optimal for oral absorption; high risk of systemic exposure. |
| Salt Form | Hydrochloride[1] | Enhances gastric dissolution; stabilizes the amine against degradation. |
| Core Scaffold | Pyrazole | Known liability for CYP2E1/CYP2A5 interaction and ROS generation[5][6]. |
| Functional Group | Primary 4-Amine[7] | High risk for Phase I N-hydroxylation and reactive nitrenium ion formation. |
| Alkyl Substitutions | N-butyl, 1-ethyl, 5-methyl | Increases lipophilicity, driving hepatic clearance and potential lipid accumulation. |
Mechanistic Toxicology: The Pyrazole-Amine Axis
To design effective safety protocols, we must understand the causality of potential toxicity. For this compound, toxicity is bipartite, stemming from both the pyrazole ring and the primary amine.
CYP-Mediated Oxidative Stress (The Pyrazole Liability)
Unsubstituted and substituted pyrazoles are known interactors and inducers of Cytochrome P450 enzymes, specifically CYP2E1 and CYP2A5[5][6]. CYP2E1 is notoriously poorly coupled with NADPH-cytochrome P450 reductase. When pyrazole derivatives bind or induce this enzyme, it leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide anion radicals and hydrogen peroxide[5].
Under normal physiological conditions, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway detects this oxidative stress and upregulates antioxidant defenses (e.g., catalase, glutathione) to neutralize the threat[6]. However, if the ROS generation overwhelms the Nrf2 response, or if the subject has a compromised antioxidant capacity, the result is severe necrotic hepatotoxicity[5][8].
Reactive Metabolite Formation (The 4-Amine Liability)
The primary amine at the 4-position is a classic structural alert in toxicology[7]. Aromatic and heteroaromatic amines frequently undergo Phase I N-hydroxylation by hepatic CYPs. Subsequent Phase II conjugation (such as sulfation or acetylation) can create a good leaving group, resulting in the formation of highly reactive, electrophilic nitrenium ions. These transient species covalently bind to nucleophilic sites on hepatic proteins or DNA, leading to idiosyncratic drug toxicity (IDT) or genotoxicity.
Fig 1: Hepatotoxic mechanism and Nrf2-mediated oxidative stress response for pyrazole-4-amines.
Self-Validating Experimental Protocols for Safety Assessment
A robust safety evaluation cannot rely on a single assay. The following protocols are designed as self-validating systems , incorporating orthogonal readouts and strict control parameters to ensure data integrity.
Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Assay)
Objective: Determine if the 4-amine moiety undergoes bioactivation into reactive electrophiles. Causality: Glutathione (GSH) acts as a surrogate soft nucleophile. If the compound forms reactive nitrenium ions, they will be trapped by GSH, forming stable adducts detectable by mass spectrometry. Self-Validation:
-
Negative Control: Verapamil (does not form reactive metabolites).
-
Positive Control: Clozapine (known to form GSH adducts via bioactivation).
-
Orthogonal Check: Monitor the stoichiometric depletion of the parent compound alongside adduct formation to rule out false positives from analytical artifacts.
Step-by-Step Methodology:
-
Incubation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration, 10 µM of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS, scanning for the parent mass and neutral loss scans specific to GSH adducts (e.g., loss of 129 Da or monitoring for M+305 peaks).
Protocol 2: In Vivo Hepatotoxicity and Nrf2 Liability Assessment
Objective: Evaluate acute hepatic liability and the dependency on the Nrf2 antioxidant pathway. Causality: Because pyrazoles generate ROS[5][6], comparing toxicity in wild-type versus Nrf2-knockout mice isolates the compound's oxidative stress liability from general cytotoxicity. Self-Validation:
-
Negative Control: Saline/Vehicle administration.
-
Positive Control: Acetaminophen (APAP) at 300 mg/kg (induces known centrilobular necrosis).
Step-by-Step Methodology:
-
Dosing: Administer N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride via oral gavage (e.g., 50, 100, and 150 mg/kg) to both wild-type (C57BL/6) and Nrf2-knockout mice for 3 consecutive days.
-
Blood Collection: At 24 hours post-final dose, collect blood via cardiac puncture. Centrifuge to isolate serum.
-
Biomarker Analysis: Quantify serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assays.
-
Tissue Harvesting: Excise the liver. Snap-freeze one lobe in liquid nitrogen for Malondialdehyde (MDA) lipid peroxidation assays. Fix the remaining tissue in 10% formalin.
-
Histopathology: Perform Hematoxylin and Eosin (H&E) staining on liver sections to evaluate the presence and extent of hepatocellular necrosis.
Fig 2: Tiered toxicological screening workflow for pyrazole-amine drug candidates.
Quantitative Safety Metrics & Decision Gates
To ensure objective decision-making during the development of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride, the following quantitative thresholds should be strictly enforced.
Table 2: Quantitative Acceptance Criteria for Preclinical Advancement
| Assay | Target Metric | Go/No-Go Threshold | Rationale |
| HepG2 Cytotoxicity | IC50 | > 50 µM | Ensures a wide therapeutic window before basal cytotoxicity occurs. |
| Reactive Metabolite Trapping | GSH Adduct Formation | < 10% of parent | Limits the risk of idiosyncratic drug toxicity (IDT) via covalent binding. |
| CYP2E1 Induction | Fold Change (mRNA/Protein) | < 2-fold over vehicle | Prevents uncoupled CYP cycling and subsequent oxidative stress. |
| In Vivo Hepatotoxicity | Serum ALT/AST | < 3x Upper Limit of Normal | Confirms absence of acute hepatocellular necrosis. |
By adhering to these structured, mechanistically driven protocols, researchers can confidently map the safety profile of this complex pyrazole-amine derivative, ensuring that its promising chemical properties do not translate into insurmountable biological liabilities.
References
-
[PMC] "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice". Retrieved from: [Link]
-
[PMC] "Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency". Retrieved from: [Link]
-
[PubChem] "1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem". Retrieved from: [Link]
Sources
- 1. 1856028-34-6_CAS号:1856028-34-6_N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride - 化源网 [chemsrc.com]
- 2. 1421312-06-2|1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine|BLDPharm [bldpharm.com]
- 3. evitachem.com [evitachem.com]
- 4. evitachem.com [evitachem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Blood-brain barrier permeability of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
Blood-Brain Barrier Permeability of N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride: A Comprehensive Technical Guide for CNS Profiling
Executive Summary
N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (CAS: 1856028-34-6) is a highly substituted, synthetic pyrazole derivative utilized primarily as a building block and screening compound in medicinal chemistry[1]. Due to its low molecular weight and lipophilic alkyl substituents, it presents a structural profile highly indicative of central nervous system (CNS) penetration. However, predicting Blood-Brain Barrier (BBB) permeability requires more than structural intuition; it demands a rigorous, multi-tiered analytical cascade.
This technical whitepaper provides a comprehensive, field-proven framework for evaluating the BBB permeability of this specific compound. By bridging in silico predictive modeling with self-validating in vitro and in vivo protocols, this guide serves as a definitive roadmap for drug development professionals aiming to profile pyrazole-based amines for neuropharmacological applications.
Phase 1: In Silico Physicochemical Profiling & CNS MPO
Before committing resources to in vitro testing, an application scientist must evaluate the compound's theoretical capacity for passive diffusion. The Central Nervous System Multiparameter Optimization (CNS MPO) desirability tool is the industry standard for this assessment[2].
Unlike rigid binary rules (e.g., Lipinski's Rule of Five), the CNS MPO algorithm uses a desirability function (scoring 0 to 6) based on six core physicochemical properties: Lipophilicity (ClogP), Distribution Coefficient (ClogD), Molecular Weight (MW), Topological Polar Surface Area (TPSA), Hydrogen Bond Donors (HBD), and the most basic center (pKa)[3].
For N-butyl-1-ethyl-5-methylpyrazol-4-amine (analyzed as the free base, C10H19N3 ), the lack of excessive hydrogen bonding and the presence of lipophilic butyl and ethyl chains yield a highly favorable theoretical profile.
Table 1: Physicochemical Properties and Estimated CNS MPO Assessment
| Parameter | Estimated Value (Free Base) | CNS MPO Desirability Score (0-1) | Rationale for BBB Penetration |
| Molecular Weight (MW) | 181.28 g/mol | 1.0 | MW < 360 Da is optimal for passive lipid bilayer diffusion. |
| ClogP | ~2.5 | 1.0 | Highly lipophilic alkyl chains promote membrane partitioning. |
| TPSA | ~30-40 Ų | 1.0 | TPSA < 90 Ų indicates minimal polar hindrance during permeation. |
| HBD | 1 (Secondary Amine) | 1.0 | Low HBD count minimizes desolvation energy required to enter the lipid bilayer. |
| HBA | 3 (N atoms) | N/A | Well within the standard threshold (<7) for CNS drugs. |
| Estimated Total CNS MPO | ~5.0 - 6.0 / 6.0 | High Probability | Scores ≥ 4.0 indicate a high probability of successful BBB penetration[2]. |
Causality Note: The compound is supplied as a hydrochloride salt. While the free base dictates membrane permeation, the HCl salt form is critical for the experimental workflows below. It ensures rapid and complete dissolution in aqueous assay buffers (e.g., PBS at pH 7.4), preventing compound precipitation in the donor well which would artificially depress apparent permeability ( Papp ) measurements.
Phase 2: In Vitro Permeability Workflows
A high CNS MPO score only predicts passive diffusion. The BBB is a dynamic barrier equipped with tight junctions and active efflux transporters, most notably P-glycoprotein (P-gp / MDR1). Therefore, a dual-assay approach is mandatory: PAMPA-BBB to isolate passive transcellular diffusion, and MDCK-MDR1 to evaluate active efflux liabilities[4][5].
Sequential workflow for evaluating BBB permeability from in silico to in vivo models.
Protocol 2.1: PAMPA-BBB (Passive Diffusion)
The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a cell-free, lipid-oil-lipid tri-layer constructed with porcine brain lipids (PBL) to mimic the specific lipid composition of the human BBB[5][6].
Self-Validating Methodology:
-
Preparation: Dissolve N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride in DMSO to create a 10 mM stock. Dilute to a final concentration of 10 µM in 100 mM phosphate-buffered saline (PBS, pH 7.4), ensuring final DMSO concentration is ≤ 1% to prevent membrane degradation[5].
-
Membrane Coating: Apply 4 µL of PBL (20 mg/mL in dodecane) to the porous filter of the donor plate (e.g., 0.45 µm PVDF membrane).
-
Assay Assembly: Add 300 µL of the compound/PBS solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
-
Integrity Control (Crucial): Spike the donor solution with Lucifer Yellow (LY). LY is paracellularly restricted; its presence in the acceptor well indicates a compromised artificial membrane, invalidating that specific well's data[7].
-
Incubation & Analysis: Incubate the assembled sandwich plate at 37°C for 4 hours. Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability ( Pe ) in cm/s.
Protocol 2.2: MDCK-MDR1 Permeability Assay (Active Efflux)
While Caco-2 cells are standard for intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (ABCB1) are the superior surrogate for the BBB due to their rapid formation of restrictive tight junctions and specific overexpression of P-gp[8][9].
Bidirectional transport mechanism in MDCK-MDR1 cells highlighting P-gp mediated efflux.
Self-Validating Methodology:
-
Monolayer Validation: Culture MDCK-MDR1 cells on semi-permeable transwell inserts for 4-5 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω⋅cm2 , confirming intact tight junctions[10].
-
Bidirectional Dosing:
-
Apical to Basolateral (A-B): Add 10 µM of the pyrazole compound to the apical chamber (blood surrogate).
-
Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber (brain surrogate).
-
-
Inhibition Control: Run a parallel set of wells containing the test compound plus a known P-gp inhibitor (e.g., Cyclosporin A or Verapamil)[9][10]. This proves causality: if efflux is observed, the inhibitor will reverse it, confirming P-gp is the specific culprit.
-
Incubation & Sampling: Incubate at 37°C for 60-90 minutes. Sample both chambers and quantify via LC-MS/MS[7].
-
Calculation: Calculate the Apparent Permeability ( Papp ) for both directions and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) )[10].
Table 2: Interpretation Matrix for In Vitro Permeability Data
| Assay | Metric | Threshold | Interpretation for N-butyl-1-ethyl-5-methylpyrazol-4-amine |
| PAMPA-BBB | Pe | >4.0×10−6 cm/s | High passive BBB penetration. |
| MDCK-MDR1 | Papp(A−B) | >10×10−6 cm/s | High transcellular permeability. |
| MDCK-MDR1 | Efflux Ratio (ER) | <2.0 | Not a significant P-gp substrate; will likely remain in the brain[10]. |
| MDCK-MDR1 | ER with Inhibitor | ER drops to ∼1.0 | Confirms the compound is a P-gp substrate if baseline ER was >2.0 . |
Phase 3: In Vivo Pharmacokinetic Validation ( Kp,brain )
If the compound demonstrates high passive permeability and low efflux in vitro, the definitive validation is an in vivo pharmacokinetic (PK) study to determine the brain-to-plasma partition coefficient ( Kp,brain ).
Self-Validating Methodology:
-
Administration: Administer N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride via intravenous (IV) bolus (e.g., 1-5 mg/kg) to a cohort of wild-type rodents (e.g., C57BL/6 mice). The IV route is chosen to eliminate gastrointestinal absorption variables, isolating the BBB crossing event.
-
Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, and 4 hours), euthanize animals (n=3 per time point). Collect systemic blood via cardiac puncture and immediately harvest the whole brain.
-
Tissue Processing (Crucial Step): Brain tissue must be homogenized in a buffer (e.g., 1:3 w/v in PBS) and subjected to protein precipitation using cold acetonitrile spiked with a structurally similar internal standard. Causality: Highly lipophilic compounds like this pyrazole derivative will heavily bind to brain lipids and proteins; aggressive extraction ensures total compound recovery.
-
Quantification: Analyze plasma and brain homogenate supernatants via LC-MS/MS.
-
Data Synthesis: Calculate the Area Under the Curve (AUC) for both matrices.
Kp,brain=AUCplasmaAUCbrainA Kp,brain>0.3 generally indicates moderate brain penetration, while >1.0 indicates excellent CNS exposure.
Conclusion
By systematically progressing from CNS MPO scoring to PAMPA-BBB, MDCK-MDR1, and finally in vivo PK modeling, researchers can definitively characterize the neuro-pharmacokinetic profile of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride. Given its highly lipophilic, low-molecular-weight structure, the compound is theoretically primed for excellent passive diffusion. The primary experimental focus for application scientists will be utilizing the MDCK-MDR1 bidirectional assay to rule out P-glycoprotein-mediated efflux, securing its viability as a CNS-active agent.
References
-
Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience. Available at:[Link]
-
Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. PubMed (NIH). Available at:[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at:[Link]
-
MDCK-MDR1 Permeability Assay. Evotec. Available at:[Link]
-
MDR1-MDCKII Permeability Assay. Bienta. Available at:[Link]
-
Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Bio-protocol. Available at:[Link]
Sources
- 1. 1421312-06-2|1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine|BLDPharm [bldpharm.com]
- 2. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. evotec.com [evotec.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
Application Note: RP-HPLC Method Development Protocol for N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride
Executive Summary
The development of a robust High-Performance Liquid Chromatography (HPLC) method for basic heterocyclic amines presents a well-documented analytical challenge. N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride is a highly polar, basic secondary amine attached to a pyrazole scaffold. This application note details a self-validating, step-by-step Reversed-Phase HPLC (RP-HPLC) protocol designed specifically to overcome the severe peak tailing and retention instability typically associated with basic pyrazole derivatives.
Physicochemical Profiling & Method Rationale
To design a method with high scientific integrity, we must first establish the causality between the analyte’s molecular structure and our chromatographic choices.
Structural Causality and Column Selection
The target analyte contains a secondary aliphatic amine (N-butyl group) and a pyrazole ring, both of which contribute to its basicity. In aqueous solutions, the hydrochloride salt dissociates, leaving a positively charged (protonated) amine.
The Challenge: Basic amines are notorious for interacting with residual acidic silanols (Si-OH Si-O⁻ + H⁺) on standard silica-based stationary phases. This secondary ion-exchange interaction acts as a "trap" for the analyte, resulting in broad, asymmetric, and tailing peaks[1]. The Solution: An inert, highly end-capped C18 column or a polar-embedded stationary phase is mandatory. By masking the residual silanols, we eliminate the primary cause of peak distortion[1].
Mobile Phase Causality: The Role of pH
To further prevent ionic interactions, the mobile phase pH must be strictly controlled. A low-pH mobile phase (pH < 3.0) achieves two critical mechanistic goals:
-
It fully protonates the basic amine, ensuring it exists in a single, stable ionization state[2].
-
It suppresses the ionization of the stationary phase silanols (forcing them into the neutral Si-OH state), thereby neutralizing the secondary interaction sites[3].
We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA acts as a strong acid to maintain a pH of ~2.0 and serves as an ion-pairing agent, which increases the retention of the highly polar protonated amine on the hydrophobic C18 phase[2].
Figure 1: Mechanistic rationale for low-pH mobile phases mitigating basic amine peak tailing.
Experimental Protocol
The following workflow establishes a self-validating loop, ensuring that every batch of data generated is inherently trustworthy.
Figure 2: Systematic RP-HPLC method development workflow for basic pyrazole amines.
Reagents and Materials
-
Analyte: N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride (Reference Standard).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: HPLC-grade Trifluoroacetic acid (TFA).
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent highly base-deactivated/end-capped column.
Step-by-Step Sample Preparation
Causality Check: The sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient will cause solvent-mismatch, leading to peak fronting or splitting.
-
Diluent Preparation: Prepare a 90:10 (v/v) mixture of Water:ACN containing 0.1% TFA.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.
-
Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Milli-Q Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Rationale: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and resulting in sharper peaks[3].)
-
Detection Wavelength: UV at 230 nm (Optimal for the pyrazole chromophore).
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
|---|---|---|---|
| 0.0 | 95 | 5 | Isocratic hold (Equilibration) |
| 2.0 | 95 | 5 | Isocratic hold |
| 12.0 | 40 | 60 | Linear gradient (Analyte elution) |
| 15.0 | 5 | 95 | Column wash |
| 17.0 | 5 | 95 | Column wash |
| 17.1 | 95 | 5 | Return to initial conditions |
| 22.0 | 95 | 5 | Re-equilibration |
The Self-Validating System: System Suitability Testing (SST)
To ensure absolute trustworthiness, this protocol functions as a self-validating system. Before any sample sequence is analyzed, a System Suitability Test (SST) must be executed using six replicate injections of the 100 µg/mL working solution. If the SST parameters fall outside the defined limits, the system is deemed invalid, and the run must be aborted.
SST Gatekeeper Criteria
-
Tailing Factor ( ): Must be ≤ 1.5 .
-
Causality: This is the primary indicator that the low-pH mobile phase is successfully suppressing silanol interactions. A > 1.5 indicates column degradation or incorrect mobile phase pH.
-
-
Theoretical Plates ( ): Must be > 5000 .
-
Causality: Ensures the column retains sufficient resolving power and efficiency.
-
-
Injection Precision (%RSD): Must be ≤ 2.0% for peak area across 6 replicates.
-
Causality: Validates the mechanical integrity of the autosampler and the consistency of the integration algorithm.
-
Quantitative Data & Target Validation Parameters
Once the method is developed and the SST passes, formal validation according to ICH Q2(R1) guidelines is required. Table 1 summarizes the target quantitative parameters expected for this protocol.
Table 1: Target Method Validation Parameters
| Validation Parameter | Target Specification | Causality / Rationale |
| Specificity | Resolution ( ) > 2.0 | Ensures baseline separation of the API from any synthetic impurities or degradation products. |
| Linearity | ≥ 0.999 | Confirms proportional UV detector response across 25% to 150% of the target analytical concentration. |
| Accuracy (Recovery) | 98.0% - 102.0% | Confirms the absence of matrix effects or analyte loss during sample preparation and filtration. |
| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD)S/N ≥ 10 (LOQ) | Defines the absolute sensitivity limits of the UV detector for the pyrazole chromophore. |
| Robustness | %RSD ≤ 2.0% under varied conditions | Proves the method remains stable despite deliberate minor variations in flow rate (±0.1 mL/min) or temperature (±2 °C). |
Sources
Application Note: N-Butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine Hydrochloride in the Synthesis of Sterically Constrained Pharmacophores
Executive Summary & Scaffold Rationale
In modern medicinal chemistry, the pyrazole ring is a privileged bioisostere for phenyl and heteroaryl systems, offering superior aqueous solubility and unique hydrogen-bonding profiles[1]. Specifically, N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1856028-34-6) has emerged as a highly specialized building block for the synthesis of conformationally locked amides and dual-target inhibitors[2].
The structural architecture of this compound provides three distinct synthetic and pharmacological advantages:
-
Steric Shielding & Vector Projection: The 1-ethyl and 5-methyl substituents flank the C4-position, forcing any C4-substituent out of coplanarity with the pyrazole ring. This is critical for disrupting flat, planar conformations that often lead to poor pharmacokinetic properties (e.g., low solubility or high plasma protein binding).
-
Hydrophobic Anchoring: The N-butyl group attached to the secondary amine acts as a flexible lipophilic appendage. In target binding—such as within the deep, L-shaped hydrophobic catalytic pocket of Soluble Epoxide Hydrolase (sEH)—this butyl chain significantly increases binding affinity and residence time[2].
-
Bench Stability: Electron-rich aminopyrazoles are notoriously prone to air oxidation. The hydrochloride salt form neutralizes the amine lone pair, ensuring long-term bench stability without degradation, though it necessitates precise free-basing protocols during synthesis.
Strategic Applications in Organic Synthesis
Application A: Synthesis of Pyrazole-Urea Dual Inhibitors
The development of dual inhibitors targeting both Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH) is a major frontier in anti-inflammatory drug discovery[2]. The N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine scaffold is uniquely suited for this. When reacted with aryl isocyanates, the resulting substituted urea acts as the primary pharmacophore (hydrogen-bonding with sEH catalytic residues like Tyr383 and Asp335), while the N-butyl group occupies the adjacent hydrophobic channel.
Dual inhibition of COX-2 and sEH pathways by pyrazole-based urea derivatives.
Application B: Conformationally Locked Amides
Synthesizing amides from this building block presents a distinct chemical challenge. Secondary heteroaryl amines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the electron-deficient pyrazole ring. Compounding this, the N-butyl and 5-methyl groups create severe steric hindrance. Standard coupling reagents (like EDC/HOBt) routinely fail. Successful C-N bond formation requires highly active esters (e.g., via HATU) and thermal driving forces to overcome the steric activation barrier.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Sterically Hindered Pyrazole-Amides
Objective: Couple N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine HCl with a functionalized carboxylic acid.
Causality & Rationale: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, hydrogen-bonding with the incoming hindered amine to pre-organize the transition state and accelerate coupling.
Step-by-Step Methodology:
-
Electrophile Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Causality: 1.0 eq deprotonates the acid, 1.0 eq catalyzes HATU activation, and the final 1.0 eq is reserved to neutralize the pyrazole hydrochloride salt in the next step.
-
-
Active Ester Formation: Stir at 25 °C for 15 minutes.
-
Validation Check: A color change to pale yellow indicates HOAt ester formation.
-
-
Nucleophile Introduction: Add N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) in one portion.
-
Thermal Shift: Elevate the reaction temperature to 60 °C and stir for 8 hours.
-
Causality: Room temperature stirring will stall at <50% conversion due to the steric clash between the N-butyl chain and the incoming acyl group.
-
-
Self-Validation (LC-MS): Dilute a 5 µL aliquot in MeCN/H₂O. The disappearance of the free pyrazole amine mass ( [M+H]+ m/z 182.1) and the emergence of the product mass confirms successful coupling. Do not rely on TLC, as the polar DMF and tertiary amide product often co-elute or streak.
-
Workup: Quench with saturated NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
Synthetic workflow for the N-acylation of the sterically hindered secondary pyrazole amine.
Protocol 2: Synthesis of Pyrazole-Ureas via Isocyanates
Objective: Form a substituted urea for dual COX-2/sEH inhibition.
Step-by-Step Methodology:
-
Free-Basing: Suspend the pyrazole HCl salt (1.0 eq) in anhydrous DCM (0.1 M). Add DIPEA (1.2 eq) and stir for 10 minutes until a clear solution forms.
-
Causality: DIPEA is strictly non-nucleophilic, ensuring it will not compete with the pyrazole amine for the highly reactive isocyanate.
-
-
Coupling: Cool the solution to 0 °C. Add the aryl isocyanate (1.05 eq) dropwise.
-
Causality: Isocyanates are prone to dimerization or allophanate formation at elevated temperatures. The 0 °C environment ensures strictly chemoselective attack by the secondary amine.
-
-
Propagation: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation (TLC/Ninhydrin): Spot the reaction mixture on silica TLC. Stain with ninhydrin and heat.
-
Causality: The tertiary urea product will not stain with ninhydrin, whereas any unreacted secondary pyrazole amine will appear as a dark spot. A negative ninhydrin stain confirms reaction completion.
-
Quantitative Optimization Data
The steric bulk of the N-butyl and 5-methyl groups necessitates rigorous optimization for amide coupling. The table below summarizes the quantitative causality of reagent selection based on internal validation metrics.
| Coupling Reagent | Base (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| EDC / HOBt | DIPEA (3.0) | DCM | 25 | 24 | < 10 | Insufficient activation; OBt ester cannot overcome steric clash. |
| HATU | DIPEA (3.0) | DMF | 25 | 18 | 45 | Moderate yield; HOAt neighboring group effect improves rate but stalls. |
| HATU | DIPEA (3.0) | DMF | 60 | 8 | 82 | Optimal; thermal energy fully overcomes steric activation barrier. |
| T3P (50% in EtOAc) | Et₃N (3.0) | EtOAc | 80 | 12 | 65 | Viable alternative with easier aqueous workup, but slightly lower yield. |
References
-
Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase Journal of Medicinal Chemistry, American Chemical Society (2011). URL:[Link][2]
-
Synthesis and Antimicrobial Activity of Some New 4-Hetarylpyrazole and Furo[2,3-c]pyrazole Derivatives European Journal of Medicinal Chemistry, Elsevier (2011). URL:[Link][1]
Sources
Preclinical In Vivo Murine Dosing Protocol for N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Application: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy Profiling
Introduction & Mechanistic Rationale
N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (BEMP-HCl) is a highly functionalized synthetic pyrazole-amine derivative. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as the core pharmacophore for kinase inhibitors, cyclooxygenase (COX) inhibitors, and modulators of inflammatory and oncogenic pathways 1[1], 2[2].
The hydrochloride salt form is specifically engineered to enhance the aqueous solubility of the lipophilic pyrazole-amine base. However, successful in vivo translation requires precise formulation to prevent premature precipitation in the physiological pH of the murine gastrointestinal tract or bloodstream. This application note outlines a self-validating, step-by-step protocol for dosing BEMP-HCl in murine models to accurately capture its pharmacokinetic and pharmacodynamic profiles.
Experimental Design & Causality (The "Why")
A robust preclinical protocol must be built on mechanistic causality rather than arbitrary choices.
-
Vehicle Selection Causality: While the hydrochloride salt improves hydrophilicity, pyrazole derivatives often exhibit erratic absorption. To ensure a reproducible PK profile, a co-solvent system is required. Based on established protocols for pyrazole-amines, a vehicle comprising 10% DMSO, 15% Solutol HS-15 (Kolliphor HS15), and 75% Saline is optimal 3[3], 4[4]. DMSO ensures complete initial dissolution of the crystalline lattice, while Solutol HS-15 acts as a non-ionic surfactant to form stable micelles, preventing precipitation upon dilution in gastric fluids or blood.
-
Route & Dose Causality: To establish absolute bioavailability ( F ), a parallel study design utilizing Intravenous (IV) and Per Os (PO) routes is necessary. Standard murine PK protocols for novel pyrazole-amines utilize 5 mg/kg for IV and 15–30 mg/kg for PO dosing 4[4], 5[5]. Fasting the mice prior to PO dosing eliminates food-effect variability, ensuring that Cmax and Tmax reflect the compound's true permeability.
Preclinical Workflow Visualization
Preclinical in vivo murine dosing and pharmacokinetic sampling workflow for BEMP-HCl.
Quantitative Data & Study Design
The following tables summarize the experimental group architecture and the target pharmacokinetic parameters required to validate the compound's systemic exposure.
Table 1: Experimental Dosing Groups
| Group | Route | Dose (mg/kg) | Vehicle Formulation | N (Mice) | Sampling Timepoints (Hours) |
| 1 (Control) | PO | 0 | 10% DMSO / 15% Solutol / 75% Saline | 3 | 1, 4, 24 |
| 2 (IV PK) | IV | 5 | 10% DMSO / 15% Solutol / 75% Saline | 6 | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |
| 3 (PO PK) | PO | 15 | 10% DMSO / 15% Solutol / 75% Saline | 6 | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| 4 (Efficacy) | PO | 30 | 10% DMSO / 15% Solutol / 75% Saline | 10 | Daily dosing for 14-21 days |
Table 2: Target Pharmacokinetic Parameters
| Parameter | Description | Expected Range for Pyrazole-Amines |
| Tmax | Time to maximum plasma concentration | 0.5 – 2.0 hours (PO) |
| Cmax | Maximum plasma concentration | Dose-dependent (Target > 1 µM) |
| AUC0−∞ | Total systemic exposure | > 5000 h*ng/mL |
| T1/2 | Elimination half-life | 2.0 – 6.0 hours |
| F (%) | Absolute Bioavailability | 30% – 70% |
Step-by-Step Methodologies
Formulation Preparation (10% DMSO / 15% Solutol HS-15 / 75% Saline)
Note: Prepare fresh on the day of dosing to prevent long-term degradation or micelle crash-out.
-
Weighing: Accurately weigh the required amount of BEMP-HCl powder into a sterile glass vial.
-
Solubilization: Add 10% (v/v) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until the solution is completely clear. Causality: DMSO disrupts the crystal lattice of the hydrochloride salt.
-
Surfactant Addition: Add 15% (v/v) of Solutol HS-15 (pre-warmed to 37°C to liquefy). Vortex for 3 minutes. The solution should remain clear and slightly viscous.
-
Aqueous Dilution: Slowly add 75% (v/v) of sterile 0.9% Saline dropwise while continuously vortexing.
-
Validation: Inspect the final formulation under a light source. It must be a clear, transparent microemulsion without visible particulates.
In Vivo Dosing Procedures
Intravenous (IV) Injection (Group 2):
-
Warm the mouse using a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.
-
Restrain the mouse and disinfect the tail with 70% ethanol.
-
Using a 27G to 30G needle, inject the formulation at a volume of 5 mL/kg slowly over 10-15 seconds to prevent acute cardiovascular shock.
Per Os (PO) Oral Gavage (Groups 3 & 4):
-
Fast the mice for 4-6 hours prior to dosing (water provided ad libitum).
-
Restrain the mouse by the scruff to align the esophagus and stomach.
-
Using a sterile, bulb-tipped gastric gavage needle (20G or 22G), administer the formulation at a volume of 10 mL/kg.
-
Monitor immediately for signs of aspiration (gasping, distress).
Pharmacokinetic Sampling & Processing
-
Blood Collection: At designated time points (Table 1), collect 50-100 µL of blood via submandibular bleed or retro-orbital puncture into pre-chilled Lithium Heparin tubes. Causality: Lithium Heparin is preferred over EDTA as it minimizes ion suppression during downstream LC-MS/MS analysis.
-
Centrifugation: Invert tubes gently 5 times, then centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Storage: Transfer the clear plasma supernatant to a fresh 96-well plate or microcentrifuge tube. Flash-freeze on dry ice and store at -80°C until bioanalysis.
Putative Pharmacodynamic Pathway
Pyrazole-amines like BEMP-HCl typically exert their efficacy by competitively binding to the ATP pocket of target kinases (e.g., SIK2/3) or the active site of inflammatory enzymes (e.g., COX-2), subsequently downregulating pro-inflammatory cytokines and inhibiting cellular proliferation6[6].
Putative mechanism of action for BEMP-HCl mediating anti-inflammatory and antiproliferative effects.
Self-Validation & Quality Control
To ensure the trustworthiness of the experimental data, the protocol must be a self-validating system:
-
Vehicle Control Integrity: Group 1 (Vehicle-only) serves to validate that any observed pharmacodynamic effects or clinical toxicities are strictly driven by the BEMP-HCl active pharmaceutical ingredient (API), not the DMSO/Solutol excipients.
-
Bioanalytical Matrix Matching: During LC-MS/MS quantification, calibration curves must be prepared in blank murine plasma rather than pure solvent. This accounts for matrix effects (ion enhancement or suppression) caused by endogenous lipids and the Solutol HS-15 vehicle.
-
Clinical Observation Checkpoints: Mice must be monitored at 1, 2, and 4 hours post-dose for signs of acute toxicity (piloerection, lethargy, or tremors). If toxicity is observed in the IV group but not the PO group, it indicates a Cmax -driven adverse event, necessitating a slower infusion rate or a dose reduction.
References
-
PMC / NIH. "Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection." National Center for Biotechnology Information. Available at: [Link]
-
Journal of Medicinal Chemistry. "Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling." ACS Publications. Available at:[Link]
-
J-Stage. "Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator." J-Stage. Available at: [Link]
-
ResearchGate. "A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives." Mini-Reviews in Organic Chemistry. Available at:[Link]
-
Journal of Medicinal Chemistry. "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases." ACS Publications. Available at:[Link]
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- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Cytotoxicity of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride
Introduction: Investigating the Therapeutic Potential of Pyrazole Derivatives
Pyrazole derivatives represent a versatile class of heterocyclic compounds that are a cornerstone in medicinal chemistry and drug discovery.[1] Their rigid, five-membered ring structure with two adjacent nitrogen atoms serves as a privileged scaffold, enabling interaction with a wide array of biological targets.[2] This has led to their development as potent agents with anticancer, anti-inflammatory, and antioxidant properties.[1] N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride is a synthetic organic compound belonging to this class.[3] While specific data on this particular molecule is limited to its role in early discovery research, its structural features suggest potential as an enzyme inhibitor or receptor binding agent, making it a candidate for investigation as a novel therapeutic.[3]
The initial and most critical step in evaluating the potential of a novel compound like N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride is to determine its effect on cell viability and to quantify its cytotoxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust cell viability assays to characterize the biological activity of this, and similar, pyrazole derivatives.
We will detail two distinct, well-validated colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Neutral Red Uptake (NRU) assay, which assesses cell membrane and lysosomal integrity. Employing these orthogonal methods provides a more complete picture of the compound's cytotoxic mechanism.
Scientific Principles of Selected Viability Assays
The MTT Assay: A Measure of Metabolic Competence
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation.[4] Its principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5][6] This conversion is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells.[5][7] Therefore, the amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[4][8] A decrease in the purple color indicates a reduction in metabolic activity, which can be correlated with cytotoxicity or a cytostatic effect of the test compound.
The Neutral Red Uptake (NRU) Assay: An Indicator of Membrane Integrity
The Neutral Red Uptake (NRU) assay provides a different perspective on cell health by evaluating the integrity of cell membranes and lysosomes.[9] Neutral Red is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and accumulates within the lysosomes of healthy, viable cells.[9][10] This uptake is dependent on the cell's ability to maintain a pH gradient across the lysosomal membrane. When a cell is exposed to a cytotoxic substance, damage to the cell surface or lysosomal membranes leads to an inability to retain the dye.[9] The amount of dye retained is quantified by extracting it from the cells and measuring its absorbance. A reduction in Neutral Red uptake is therefore indicative of cell death or loss of membrane integrity.[11]
Experimental Design and Key Parameters
Reproducible and reliable data hinges on careful experimental design. The following table outlines critical parameters for setting up cytotoxicity assays with N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride.
| Parameter | Recommendation & Rationale |
| Cell Line Selection | Initial screening can be performed on a panel of cancer cell lines where other pyrazole derivatives have shown activity, such as pancreatic (PANC-1), breast (MCF-7, MDA-MB-231), and cervical (HeLa) cancer cell lines.[12][13] Including a non-cancerous cell line (e.g., normal human keratinocytes or 3T3 fibroblasts) is crucial to assess selective toxicity.[9][14] |
| Compound Preparation | Prepare a high-concentration stock solution (e.g., 10-100 mM) of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride in a suitable solvent like sterile Dimethyl Sulfoxide (DMSO) or ethanol.[14] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. |
| Concentration Range | Perform a broad-range dose-response analysis in the initial experiment (e.g., 0.1 µM to 100 µM). Based on these results, a narrower range can be used for subsequent, more precise IC50 determination. |
| Controls | Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of the test compound. This accounts for any effects of the solvent itself.[14] Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to ensure the assay is performing as expected.[12][15] Untreated Control: Cells in culture medium only, representing 100% viability. Blank Control: Wells containing only culture medium (and assay reagents) to determine background absorbance.[16] |
| Incubation Time | A standard incubation period for initial screening is 24 to 48 hours.[12][17] Time-course experiments (e.g., 24h, 48h, 72h) can provide insights into whether the compound is fast-acting or requires longer exposure.[15] |
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability through metabolic activity.[5][8]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to ~80% confluency, then harvest using standard trypsinization methods.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride stock solution in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound, vehicle control, or positive control.
-
Return the plate to the incubator for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol with 0.1% NP-40 or 100% DMSO) to each well.[16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4][6]
-
-
Data Acquisition:
Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol assesses cytotoxicity by measuring the ability of viable cells to incorporate and retain the supravital dye Neutral Red in their lysosomes.[9]
Workflow for Neutral Red Uptake Assay
Caption: Workflow of the Neutral Red Uptake assay.
Step-by-Step Methodology
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Neutral Red Incubation:
-
After the compound incubation period, carefully aspirate the treatment medium from all wells.
-
Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 33-40 µg/mL) to each well.[9][18]
-
Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO2 atmosphere, allowing viable cells to take up the dye.[18]
-
-
Dye Removal and Cell Wash:
-
Dye Extraction (Destain):
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well.[10]
-
Place the plate on an orbital shaker for 10-15 minutes to fully extract the Neutral Red from the cells.
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of approximately 540 nm.[18]
-
Data Analysis and Interpretation
For both assays, the raw absorbance values are processed to determine the percentage of cell viability for each treatment condition.
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control, which is set to 100% viability.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve and IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.
A potent cytotoxic compound will exhibit a low IC50 value. Comparing the IC50 values across different cell lines can reveal whether the compound has selective toxicity towards cancer cells over non-cancerous cells.
Hypothesized Mechanism of Action
While the precise mechanism of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride is unknown, pyrazole derivatives are often investigated for their ability to inhibit key cellular enzymes.[3] A potential cytotoxic mechanism could involve the inhibition of an enzyme critical for cell survival or proliferation, leading to metabolic collapse and apoptosis.
Caption: Hypothetical mechanism of pyrazole-induced cytotoxicity.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background in blank wells (MTT Assay) | Contamination of medium with bacteria or yeast; Ascorbic acid in medium.[7] | Use sterile technique and fresh medium. Incubate plates in the dark.[7] |
| Low absorbance readings across the plate | Insufficient cell number; Low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated pipettes. |
| Positive control shows no effect | Reagent degradation; Incorrect concentration; Cell line resistance. | Use a fresh aliquot of the positive control. Verify calculations. Try a different positive control or cell line. |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial cytotoxic characterization of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride. By employing both the MTT and Neutral Red Uptake assays, researchers can obtain reliable and comprehensive data on the compound's effect on cell viability, which is a critical first step in the drug discovery pipeline. Careful attention to experimental design, including appropriate controls and optimized parameters, will ensure the generation of high-quality, reproducible results, paving the way for further mechanistic studies and preclinical development.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
- Abcam. (n.d.). MTT assay protocol.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
- Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate.
- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
- BenchChem. (n.d.). Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
-
protocols.io. (2023, October 21). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
- Ziemlewska, A., Nizioł-Łukaszewska, Z., Zagórska-Dziok, M., Wójciak, M., Szczepanek, D., & Sowa, I. (2022). Assessment of Cosmetic and Dermatological Properties and Safety of Use of Model Skin Tonics with Kombucha-Fermented Red Berry Extracts. International Journal of Molecular Sciences, 23(23), 14675.
- EvitaChem. (n.d.). N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine.
- Naidoo, A., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Zara, G. P., et al. (2013, November 4).
- Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake.
- Naidoo, A., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
- Mohammadi-Far, S., et al. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 362-373.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives.
- Al-Warhi, T., et al. (2021). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
- El-Faham, A., et al. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1987.
- Asgharian, P., et al. (2020). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Phytotherapy Research, 34(1), 39-58.
- Guidechem. (n.d.). N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl].
- Sigma-Aldrich. (n.d.). 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride.
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Application Note: High-Throughput Quantification of N-butyl-1-ethyl-5-methylpyrazol-4-amine in Biological Matrices using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of N-butyl-1-ethyl-5-methylpyrazol-4-amine using a triple quadrupole mass spectrometer. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is optimized for high-throughput analysis in a drug development setting, offering excellent selectivity and linearity over a broad dynamic range. The method utilizes electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) for accurate quantification.
Introduction
N-butyl-1-ethyl-5-methylpyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class of molecules.[1][2] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, and they form the core scaffold of numerous pharmaceuticals.[3] As such, a reliable and high-throughput analytical method is crucial for pharmacokinetic studies, metabolism assays, and quality control during drug development.
This guide provides a comprehensive protocol for the analysis of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride, focusing on the optimization of mass spectrometry parameters to achieve high sensitivity and specificity. The principles discussed herein are grounded in established methodologies for small molecule quantification by LC-MS/MS.[4][5]
Chemical Properties of the Analyte
-
Compound Name: N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
-
Molecular Formula (HCl salt): C₉H₁₈ClN₃[2]
-
Molecular Weight (HCl salt): 203.71 g/mol [2]
-
Molecular Formula (Free Base): C₉H₁₇N₃[1]
-
Molecular Weight (Free Base): 167.25 g/mol [1]
-
Structure:
The presence of a basic amine group makes this compound an excellent candidate for positive ion electrospray ionization.[6] The hydrochloride salt form enhances its solubility in aqueous solutions.[2]
Experimental
Materials and Reagents
-
N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization properties should be chosen.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from matrix components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
This starting gradient is a common and effective approach for the analysis of small molecules.[7]
Mass Spectrometry Parameters
The following parameters were optimized for the sensitive detection of N-butyl-1-ethyl-5-methylpyrazol-4-amine.
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Method Development and Optimization
Precursor Ion Selection
The precursor ion is the protonated molecule of the free base, [M+H]⁺.
-
Molecular Weight of Free Base: 167.25 g/mol
-
Expected m/z of Precursor Ion: 168.2
Direct infusion of a standard solution of the analyte into the mass spectrometer is recommended to confirm the m/z of the precursor ion and to optimize the cone voltage for maximum ion intensity.
Product Ion Selection and Fragmentation Pathway
Collision-Induced Dissociation (CID) of the precursor ion (m/z 168.2) will generate characteristic product ions. Based on the structure of N-butyl-1-ethyl-5-methylpyrazol-4-amine, the following fragmentation pathway is proposed:
Caption: Sample Preparation Workflow.
Data Analysis and Interpretation
The concentration of N-butyl-1-ethyl-5-methylpyrazol-4-amine in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of N-butyl-1-ethyl-5-methylpyrazol-4-amine in biological matrices. The optimized parameters and detailed protocol can be readily implemented in a drug development laboratory to support various stages of the research and development pipeline.
References
-
High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. [Link]
-
Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]
-
Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate. [Link]
-
Synthesis, characterization and mesomorphic behavior of twin pyrazole ligands and their metal complexes containing dithiocarbamat units. Taylor & Francis Online. [Link]
-
Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Institutes of Health. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Royal Society of Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Improving solubility of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride in aqueous media
Welcome to the technical support center for N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this compound in aqueous media.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the compound's properties and behavior in solution.
Q1: What is N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride and why might its aqueous solubility be limited?
N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is an organic salt. Structurally, it consists of a pyrazole core, which is a five-membered heterocyclic ring, substituted with various alkyl groups (butyl, ethyl, methyl) and an amine group. The molecule is supplied as a hydrochloride salt, meaning the basic amine group has been protonated by hydrochloric acid.
While salts are generally more water-soluble than their corresponding free bases, the solubility of this specific compound can be limited due to the presence of hydrophobic (water-repelling) components[1]:
-
N-butyl group: A four-carbon alkyl chain that significantly contributes to the molecule's lipophilicity (oil-loving nature).
-
Ethyl and Methyl groups: Additional alkyl substituents that increase the non-polar surface area.
-
Pyrazole Ring: The heterocyclic ring itself has a degree of non-polar character.
The hydrochloride salt form enhances aqueous solubility by introducing a positive charge on the nitrogen atom, which can favorably interact with polar water molecules[1][2]. However, the overall solubility is a balance between the polar, charged amine salt and the non-polar hydrocarbon portions of the molecule. If the hydrophobic character is dominant, aqueous solubility will be poor.
Q2: How does pH fundamentally affect the solubility of this amine hydrochloride salt?
The aqueous solubility of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is critically dependent on pH. This is because the compound is a salt of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists between the protonated, charged (ionized) form of the amine and the neutral (un-ionized) free base.
-
In Acidic Conditions (Low pH): The concentration of protons (H+) is high. According to Le Châtelier's principle, the equilibrium will shift to favor the protonated, cationic form of the amine (R-NH3+). This charged species is significantly more polar and, therefore, more soluble in water[3][4].
-
In Basic Conditions (High pH): The concentration of protons is low. The equilibrium shifts towards the deprotonated, neutral free base (R-NH2). This free base is much less polar due to the loss of the charge and the dominance of its hydrophobic components, leading to a dramatic decrease in aqueous solubility and potential precipitation[3][5].
This relationship is described by the Henderson-Hasselbalch equation, which predicts that the solubility of a weak base increases as the pH decreases below its pKa (the pH at which 50% of the compound is ionized)[6][7][8][9].
Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing robust experiments and interpreting results accurately.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent under conditions of thermodynamic equilibrium at a specific temperature and pressure[10]. This value is independent of time once equilibrium is reached. It is typically measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate for an extended period (e.g., 24-48 hours) before measuring the concentration of the dissolved solute[11].
-
Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions. It is often determined in high-throughput screening by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration before it has had time to precipitate[12]. The resulting value can be significantly higher than the thermodynamic solubility because the compound may form a supersaturated solution or precipitate as a less stable, more soluble amorphous form rather than its most stable crystalline form[10][13][14].
Why it matters:
-
Reproducibility: Thermodynamic solubility is a more robust and reproducible physical constant. Kinetic solubility values can vary depending on the protocol (e.g., DMSO concentration, incubation time).
-
Formulation Stability: A formulation based on kinetic solubility data might appear clear initially but can precipitate over time as the system equilibrates to its true thermodynamic solubility[10]. This is a critical consideration for drug development.
-
Relevance: For early-stage discovery, a quick kinetic solubility measurement can be sufficient to rank compounds. For formulation and late-stage development, determining the thermodynamic solubility is essential[12].
II. Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic approach to improving the solubility of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride.
Problem: My compound will not dissolve in plain water or my neutral buffer (e.g., PBS pH 7.4).
This is the most common issue and is expected, given the compound's structure. The neutral free base is likely precipitating.
The first and most effective step is to lower the pH of the aqueous medium. By acidifying the solution, you shift the equilibrium towards the highly soluble protonated form.
Detailed Protocol: pH-Solubility Profile
-
Prepare a Series of Buffers: Prepare a range of biologically relevant buffers (e.g., citrate, acetate, phosphate) with pH values from 2.0 to 8.0.
-
Add Excess Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at the end.
-
Equilibrate: Seal the vials and shake or agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the samples at high speed or filter them through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantify Concentration: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH of each buffer.
Expected Outcome & Interpretation:
You should observe a significant increase in solubility as the pH decreases. This profile is critical for selecting an appropriate buffer system for your experiments.
| pH of Buffer | Expected Solubility Behavior | Rationale |
| 2.0 - 4.0 | High Solubility | The compound is almost entirely in its protonated, ionized form (R-NH3+). |
| 5.0 - 6.5 | Intermediate & Decreasing Solubility | A mixture of ionized and un-ionized forms exists. As pH increases, the proportion of the less soluble free base increases. |
| > 7.0 | Very Low Solubility / Precipitation | The compound is predominantly in its un-ionized, free base form (R-NH2), which is poorly soluble.[5] |
Problem: I have adjusted the pH, but the solubility is still insufficient for my required concentration.
If pH adjustment alone is not enough, the next step is to modify the solvent itself to make it more favorable for the hydrophobic portions of your molecule. This is achieved using co-solvents.
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduces the energy required to create a cavity for the non-polar parts of the solute, thereby increasing its solubility.[15][16][]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
Detailed Protocol: Co-solvent Screening
-
Select an Acidic Buffer: Based on your pH-profile, choose an acidic buffer in which the compound has some baseline solubility (e.g., pH 4.0 acetate buffer). This will be your primary solvent.
-
Prepare Co-solvent Mixtures: Prepare a series of solutions containing increasing percentages of a co-solvent in your selected buffer (e.g., 5%, 10%, 20%, 30% v/v Ethanol in pH 4.0 buffer).
-
Determine Solubility: Using the shake-flask method described in Step 1, determine the thermodynamic solubility of your compound in each co-solvent mixture.
-
Analyze and Compare: Plot the solubility against the co-solvent percentage for each co-solvent tested.
Considerations:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent to your biological system (e.g., cell culture). DMSO and ethanol can be toxic at higher concentrations.
-
Precipitation upon Dilution: A solution prepared in a high percentage of co-solvent may precipitate when diluted into a fully aqueous medium (e.g., adding a drug stock to cell culture media). Always check for this.
| Co-solvent | Concentration (% v/v) | Typical Solubility Increase | Notes |
| Ethanol | 5-20% | 2 to 10-fold | Generally well-tolerated in many systems at low %. |
| PEG 400 | 10-40% | 5 to 50-fold | A less volatile and often less toxic option than ethanol.[18] |
| DMSO | 1-10% | Can be significant | Potent solvent, but use should be minimized due to potential biological effects and toxicity. |
Problem: Co-solvents are not compatible with my experimental system, or I need an even greater increase in solubility.
For advanced solubility enhancement, complexation agents like cyclodextrins can be employed. These are highly effective and often used in pharmaceutical formulations.[19]
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a lipophilic (oil-loving) interior cavity.[][21][22] They can encapsulate the hydrophobic parts of a drug molecule, like the N-butyl and pyrazole portions of your compound, forming a water-soluble "inclusion complex."[23] This effectively shields the non-polar regions from water, dramatically increasing aqueous solubility.[22]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very widely used due to its high aqueous solubility and low toxicity.[23]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative that can be very effective for cationic drugs.
Detailed Protocol: Cyclodextrin Complexation
-
Select an Aqueous Medium: Choose the final desired buffer for your experiment (e.g., pH 5.0).
-
Prepare Cyclodextrin Solutions: Dissolve increasing concentrations of HP-β-CD in the buffer to create a range of stock solutions (e.g., 1%, 5%, 10%, 20% w/v).
-
Determine Solubility (Phase Solubility Study): Add an excess of your compound to each cyclodextrin solution and determine the solubility using the shake-flask method.
-
Plot and Analyze: Plot the solubility of your compound against the concentration of the cyclodextrin. A linear relationship often indicates the formation of a 1:1 complex.
III. Systematic Workflow for Solubility Enhancement
For a comprehensive approach, follow this decision-making workflow.
IV. References
-
Verma, S., & Rawat, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link
-
Sharma, D., Saini, S., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Link
-
Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. Link
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6635. Link
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Link
-
Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Link
-
Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-549. Link
-
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
-
Patel, M., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 58(3-4), 337-343. Link
-
Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Link
-
Pharma Excipients. (2024). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. Link
-
Pop, C. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3788. Link
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Link
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
-
Vrakas, D., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2636-2644. Link
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Link
-
Vrakas, D., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Link
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Link
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Link
-
Basicmedical Key. (2016). The solubility of drugs. Link
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Link
-
Box, K. J., & Comer, J. E. A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Link
-
Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1369-1375. Link
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Link
-
Grokipedia. (n.d.). Hydrochloride. Link
-
Wikipedia. (n.d.). Cosolvent. Link
-
Al-Hamidi, H., & Kwatri, M. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). Link
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Link
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Link
-
Ji, Y., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2168-2175. Link
-
Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Link
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Link
-
Al-Tabakha, M. M., et al. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 16(4), 844-855. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Link
-
CK-12 Foundation. (2026). Chemical Properties of Amines. Link
-
EvitaChem. (n.d.). N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine. Link
-
Guidechem. (n.d.). N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine. Link
-
PubChem. (2026). N-butan-2-yl-5-ethyl-4-methyl-1H-pyrazol-3-amine. Link
-
Sigma-Aldrich. (n.d.). 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride. Link
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- 23. alzet.com [alzet.com]
Troubleshooting N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride degradation during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride .
This compound presents a unique intersection of stability challenges: a sterically accessible secondary amine (prone to oxidation and nitrosation) paired with a hydrochloride salt form (highly prone to moisture scavenging). To successfully formulate and store this active pharmaceutical ingredient (API), we must move beyond empirical observations and understand the thermodynamic and kinetic drivers of its degradation.
Part 1: Mechanistic Overview of Degradation Vectors
The degradation of N-butyl-1-ethyl-5-methylpyrazol-4-amine HCl during storage is rarely a single-pathway event. It is typically a cascade initiated by environmental stressors. The highly electronegative chloride ion in the salt form strongly attracts atmospheric water molecules via hydrogen bonding, leading to hygroscopicity[1]. Once water is absorbed, it acts as a plasticizer, increasing molecular mobility and accelerating the secondary amine's reaction with trace peroxides or reactive oxygen species (ROS)[2].
Fig 1: Interconnected degradation pathways of N-butyl-1-ethyl-5-methylpyrazol-4-amine HCl.
Part 2: Troubleshooting Guide & FAQs
Q1: Our API batches are showing +16 Da and +32 Da mass shifts during 40°C/75% RH stability testing. What is the mechanism? A: This is the classic signature of secondary amine oxidation. The N-butyl group at the 4-position of the pyrazole ring is highly susceptible to peroxide-mediated oxidation. The +16 Da shift corresponds to the formation of a hydroxylamine, while the +32 Da shift indicates further oxidation to an N-oxide or nitrone species[2][3]. This reaction is often catalyzed by trace hydroperoxides present in common excipients (e.g., PEGs, polysorbates, or povidone)[2]. Resolution: Screen excipients for low peroxide values (POV) and consider adding radical scavengers (like BHT) or metal chelators (like EDTA) to the formulation to terminate oxidation chain reactions[4].
Q2: We observed an unexpected +29 Da degradant when storing the compound in humidity chambers. Is this an intrinsic degradation pathway? A: Likely not; this is a known artifactual degradation pathway. If you are using saturated sodium nitrite (NaNO 2 ) solutions to control humidity in your desiccators or stability chambers (typically used to maintain ~60% RH), volatile NO x species can volatilize into the headspace. These species diffuse into the solid drug and react with the secondary amine to form an N-nitrosamine (+29 Da)[5]. Resolution: Immediately switch to a saturated potassium iodide (KI) solution for ~60% RH control to eliminate this artifact[5].
Q3: The powder becomes a sticky, clumpy paste after just a few hours on the benchtop. How do we prevent this? A: Hydrochloride salts of amines are notoriously hygroscopic[1]. The chloride ion acts as a strong hydrogen-bond acceptor for atmospheric water. Once the critical relative humidity (CRH) is breached, the salt undergoes deliquescence (dissolving in its own absorbed water)[6]. Resolution: Handle the material exclusively in a dry box or glovebox with an inert atmosphere (RH < 20%)[6]. For long-term commercial viability, you should initiate a salt screen to find a less hygroscopic counterion (e.g., mesylate, sulfate, or organic acids) or explore co-crystallization approaches[1][7].
Part 3: Quantitative Degradation Markers
To streamline your analytical workflows, use the following table to correlate environmental stressors with their specific analytical signatures.
| Environmental Stressor | Primary Degradation Mechanism | Characteristic LC-MS Mass Shift | Visual / Physical Indicator |
| Ambient Light / Air | Autoxidation (Radical-mediated) | +16 Da (Hydroxylamine) | Yellowing/browning of powder |
| Excipient Peroxides | Peroxide-mediated Oxidation | +16 Da, +32 Da (N-oxide) | None (Chemical alteration only) |
| High Humidity (>60% RH) | Hygroscopic Deliquescence | N/A (Phase change) | Clumping, sticky paste formation |
| NaNO 2 Chamber | Artifactual N-Nitrosation | +29 Da (N-nitrosamine) | None (Chemical alteration only) |
Part 4: Self-Validating Experimental Protocols
To accurately diagnose the degradation of this pyrazole-4-amine, you must employ a self-validating system. If a protocol only looks for known degradants, it will miss volatile cleavage products. We utilize a Mass Balance Kinetic Protocol .
Protocol: Orthogonal Oxidative Stress & Mass Balance Assessment
Objective: Differentiate between autoxidation and peroxide-mediated degradation while ensuring no "invisible" degradation (e.g., dealkylation) occurs.
Step 1: Baseline Characterization Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Water:Acetonitrile (50:50). Analyze immediately via HPLC-UV-HRMS to establish the t0 peak area and confirm the absence of pre-existing hydroxylamines.
Step 2: Differential Stressing Prepare three distinct vials:
-
Vial A (Control): 1.0 mg/mL API in inert buffer (pH 7.0), purged with Argon.
-
Vial B (Peroxide Stress): 1.0 mg/mL API + 0.3% H 2 O 2 (targets peroxide-mediated pathways)[2][4].
-
Vial C (Radical Stress): 1.0 mg/mL API + 1 mM AIBN (targets autoxidation pathways). Incubate all vials at 40°C in the dark for 48 hours.
Step 3: Quenching and Analysis Quench Vial B with sodium thiosulfate. Inject all samples into the LC-HRMS.
Step 4: The Self-Validation Check (Critical Step) Calculate the Mass Balance for Vials B and C using the UV trace (isosbestic point or CAD detector):
MassBalance(%)=AreaParent,t0AreaParent,t48+∑AreaDegradants,t48×100Causality Insight: If the Mass Balance is < 95%, the secondary amine has likely undergone oxidative dealkylation (cleavage of the N-butyl group), resulting in volatile butyraldehyde that escapes detection. If this occurs, you must switch to GC-MS or derivatization techniques to capture the full degradation profile.
Fig 2: Self-validating workflow for oxidative stress testing and mass balance verification.
References
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed / nih.gov. Available at:[Link]
-
Stabilization of Pharmaceuticals to Oxidative Degradation. USPTO. Available at:[Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at:[Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at:[Link]
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- 5. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
Process Chemistry Support Center: N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride Synthesis
Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers and drug development professionals scaling up the synthesis of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride .
Synthesizing sterically hindered, nitrogen-rich heterocyclic salts presents unique challenges, particularly in controlling chemoselectivity during alkylation and managing polymorphism during salt isolation. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure high-yield, reproducible batches.
Fig 1. Synthesis workflow of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride.
Module 1: Reductive Amination Optimization
FAQ & Troubleshooting
Q: Why am I observing significant over-alkylation (di-butylation) during the reductive amination step? A: Over-alkylation is a classic chemoselectivity failure. It occurs because the newly formed secondary amine (N-butyl-1-ethyl-5-methylpyrazol-4-amine) is more nucleophilic than the primary starting amine due to the electron-donating effect of the butyl group. If the reducing agent is too aggressive or the pH is poorly controlled, the secondary amine reacts with residual butyraldehyde to form a tertiary amine byproduct.
To prevent this, process chemists rely on 1 using highly selective hydride donors in weakly acidic conditions (pH 5–6)[1]. Reagents like 2 react preferentially with the protonated iminium ion over unreacted carbonyls, halting the reaction at the secondary amine stage[2].
Q: Which reducing agent provides the highest yield and chemoselectivity for this pyrazole amine? A: While Sodium Cyanoborohydride (NaBH3CN) is a traditional choice operating efficiently at pH 3-4, NaBH(OAc)3 is the modern industry standard. It provides exceptional selectivity without generating highly toxic cyanide byproducts[3].
Table 1: Comparison of Reducing Agents for Pyrazol-4-amine Alkylation
| Reducing Agent | Optimal pH | Chemoselectivity | Toxicity/Safety Profile | Typical Yield |
| NaBH4 | 7–9 | Low (reduces aldehydes directly) | Moderate | < 40% (high di-butylation) |
| NaBH3CN | 3–4 | High | High (Cyanide gas risk at low pH) | 75–85% |
| NaBH(OAc)3 | 5–6 | Very High | Low | > 85% |
Protocol 1: Highly Selective Reductive Amination
-
Causality Focus: Using acetic acid ensures the formation of the highly electrophilic iminium ion, which is rapidly reduced by NaBH(OAc)3 before side reactions can occur.
-
Self-Validating System: The reaction progress must be monitored by HPLC. The disappearance of the starting pyrazole amine validates complete imine formation, while the appearance of the secondary amine peak without late-eluting tertiary amine impurities validates the reduction selectivity.
-
Imine Formation: Charge a dry reactor with 1-ethyl-5-methyl-1H-pyrazol-4-amine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol). Add butyraldehyde (1.05 eq) dropwise at 20°C.
-
Acid Catalysis: Add glacial acetic acid (1.1 eq) to adjust the pH to ~5.5. Stir for 2 hours to ensure complete Schiff base formation.
-
Reduction: Cool the mixture to 0–5°C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) over 30 minutes to control the exothermic release of hydrogen gas.
-
Completion: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3 until pH 8 is reached.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the free base.
Module 2: Hydrochloride Salt Formation & Crystallization
FAQ & Troubleshooting
Q: My hydrochloride salt precipitates as an amorphous, hygroscopic gum instead of a filterable crystalline solid. How do I fix this? A: "Oiling out" or gum formation is a classic thermodynamic failure during 4[4]. It occurs when the salt is generated in a solvent where it has excessive solubility, or when rapid cooling forces the system past the metastable zone directly into a labile, amorphous state. Furthermore, trace water severely disrupts the crystalline lattice of pyrazole salts[5]. Utilizing an anhydrous solvent with a moderate dielectric constant (like Ethyl Acetate) allows for a controlled supersaturation curve.
Fig 2. Troubleshooting logic tree for resolving amorphous gum formation during salt crystallization.
Table 2: Solvent Selection for HCl Salt Crystallization
| Solvent System | Dielectric Constant (ε) | Crystallization Behavior | Recommendation |
| Methanol / Aqueous HCl | High (~33) | High solubility, difficult to crash out | Not Recommended |
| Diethyl Ether | Low (4.3) | Rapid precipitation, amorphous powders | Use as an anti-solvent only |
| Ethyl Acetate / HCl gas | Moderate (6.0) | Slow nucleation, highly crystalline | Optimal |
Protocol 2: Controlled Crystallization of the Hydrochloride Salt
-
Causality Focus: By utilizing anhydrous HCl gas or a pre-titrated Dioxane/HCl solution, you eliminate water from the system. A slow cooling ramp keeps the solution within the metastable zone, favoring crystal growth over rapid, chaotic nucleation.
-
Self-Validating System: The transition from a clear solution to a turbid suspension exactly at the seeded temperature validates that the metastable zone has been correctly navigated. A sharp melting point of the isolated solid validates crystalline purity and the absence of trapped solvent.
-
Dissolution: Dissolve the crude N-butyl-1-ethyl-5-methylpyrazol-4-amine free base in anhydrous Ethyl Acetate (8 vol) at 40°C.
-
Salt Formation: Slowly add a stoichiometric amount of 4M HCl in Dioxane (1.05 eq) while maintaining the temperature at 40°C. Verify the pH of an aliquot on wet pH paper reads 2–3.
-
Seeding (Critical Step): Introduce 1% w/w of pure crystalline product seeds to bypass the nucleation energy barrier and prevent oiling out.
-
Cooling Ramp: Cool the mixture linearly from 40°C to 5°C over a strict 4-hour period. Do not crash cool.
-
Isolation: Filter the resulting white crystalline solid under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with cold, anhydrous Diethyl Ether (2 vol) and dry in a vacuum oven at 45°C for 12 hours.
References
- Master Organic Chemistry.
- Wikipedia.
- Myers Chem 115.
- Pharmaceutical Technology. "Salt Selection in Drug Development".
- PMC.
Sources
N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride LC-MS peak tailing troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of basic heterocyclic amines. N-butyl-1-ethyl-5-methylpyrazol-4-amine [1] is a highly polar, basic pyrazole derivative. Because it is supplied as a hydrochloride salt, it readily dissociates in solution, leaving a positively charged secondary amine under typical acidic reversed-phase liquid chromatography (RPLC) conditions.
This positive charge is the primary driver of peak tailing, a phenomenon that compromises resolution, sensitivity, and quantitative reproducibility in LC-MS workflows. This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to achieve Gaussian peak shapes.
Section 1: Mechanistic Insight - Why Does This Compound Tail?
Peak tailing for basic compounds like N-butyl-1-ethyl-5-methylpyrazol-4-amine is rarely a random occurrence; it is driven by specific chemical and physical interactions.
-
Secondary Cation Exchange: Silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 2.5, many of these silanols become deprotonated and negatively charged (Si-O⁻). The protonated pyrazole-amine undergoes electrostatic attraction (cation exchange) with these active sites, causing the analyte to "drag" through the column[2].
-
The Formic Acid Trap: LC-MS methods heavily rely on 0.1% Formic Acid (FA) to promote positive electrospray ionization (ESI+). However, 0.1% FA only lowers the aqueous pH to ~2.7. This is not acidic enough to fully protonate and neutralize all surface silanols, leaving active sites available for interaction with the basic amine[3].
Mechanism of basic amine peak tailing via silanol interactions and targeted mitigation strategies.
Section 2: Troubleshooting FAQs
Q1: I am using a standard C18 column with 0.1% Formic Acid. Why is my pyrazole-amine peak severely tailing (USP > 2.0)? A: As explained above, 0.1% FA fails to suppress silanol ionization completely[3]. You have three causal solutions:
-
Lower the pH further: Switch to stronger acids like Trifluoroacetic Acid (TFA) or Difluoroacetic Acid (DFA). DFA is highly recommended for LC-MS as it lowers the pH to ~2.1 (neutralizing silanols) and acts as an ion-pairing agent, but causes significantly less MS ion suppression than TFA[3].
-
Change the Column Chemistry: Utilize a Charged Surface Hybrid (CSH) column. CSH particles have a slight positive surface charge that electrostatically repels basic amines, preventing them from interacting with residual silanols even in weak acids like formic acid[2].
-
Raise the pH: Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) to deprotonate the N-butyl-1-ethyl-5-methylpyrazol-4-amine, converting it to its neutral free base. Note: This requires a high-pH stable column (e.g., Bridged Ethylene Hybrid - BEH)[2].
Q2: Could my sample preparation be causing the tailing? A: Yes. Because the compound is a hydrochloride salt, it is highly water-soluble and often prepared in 100% aqueous diluents or strong solvents like DMSO. If your injection diluent is significantly stronger (higher organic content) than your initial mobile phase, you will experience a "strong solvent effect" leading to peak fronting, splitting, or tailing[4]. Always match your sample diluent to the initial mobile phase composition.
Q3: How do I know if the tailing is a chemical issue or a hardware failure? A: Look at the entire chromatogram. If all peaks in your mixture (including neutral compounds) are tailing, you likely have a physical void in the column, a partially plugged frit, or extra-column dead volume (e.g., tubing slippage in PEEK fittings)[4]. If only the basic amine is tailing, it is a secondary chemical interaction[4].
Section 3: Quantitative Data - Mobile Phase Additive Comparison
To guide your method development, the following table synthesizes the expected chromatographic and mass spectrometric behavior of N-butyl-1-ethyl-5-methylpyrazol-4-amine under different modifier conditions.
| Mobile Phase Additive | Approx. pH (0.1% aq) | Silanol Suppression | MS Ion Suppression | Expected Tailing Factor (USP) |
| Formic Acid (FA) | ~2.7 | Poor | Low | 1.5 - 2.5 (High) |
| Difluoroacetic Acid (DFA) | ~2.1 | Good | Moderate | 1.1 - 1.3 (Ideal) |
| Trifluoroacetic Acid (TFA) | ~2.0 | Excellent | High | 1.0 - 1.2 (Ideal) |
| Ammonium Bicarbonate (10mM) | ~10.0 | N/A (Amine Deprotonated) | Low | 1.0 - 1.2 (Ideal)* |
*Requires a high-pH stable hybrid column (e.g., BEH).
Section 4: Self-Validating Experimental Protocols
Do not guess—test. Use these step-by-step methodologies to systematically isolate and resolve the root cause of peak tailing.
Step-by-step diagnostic workflow for isolating and resolving LC-MS peak tailing issues.
Protocol 1: The Diluent Mismatch Diagnostic
Purpose: To determine if peak tailing is caused by the sample solvent (physical dispersion) rather than column chemistry.
-
Prepare a 10 µg/mL solution of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride in your current sample diluent (e.g., 100% Methanol).
-
Prepare a second 10 µg/mL solution in the exact composition of your initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% FA).
-
Inject 1 µL, 3 µL, and 5 µL of both solutions in a randomized sequence.
-
Validation Logic: If the peak shape degrades (tails or splits) as injection volume increases for the 100% Methanol sample, but remains symmetrical for the mobile-phase matched sample, you have confirmed a strong solvent effect[4]. Solution: Dilute all samples in the initial mobile phase.
Protocol 2: The Mobile Phase / Column Chemistry Screen
Purpose: To eliminate secondary silanol interactions without sacrificing MS sensitivity.
-
Baseline Run: Analyze the compound on a standard C18 column using Mobile Phase A: Water + 0.1% FA, and Mobile Phase B: Acetonitrile + 0.1% FA. Record the USP Tailing Factor and MS peak area.
-
The DFA Test: Flush the LC system and replace the mobile phases with Water + 0.1% Difluoroacetic Acid (DFA) and Acetonitrile + 0.1% DFA. Equilibrate the column with 20 column volumes.
-
Inject the sample.
-
Validation Logic: If the USP Tailing Factor drops from >1.8 to <1.2, silanol interaction was the root cause[3]. Compare the MS peak area to the baseline run. If the signal suppression from DFA is acceptable for your Limit of Quantitation (LOQ), adopt DFA. If the signal drops too much, revert to 0.1% FA but switch the column to a Charged Surface Hybrid (CSH) C18, which provides the peak shape benefits of strong acids while using MS-friendly formic acid[2].
References
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 | Waters Knowledge Base | 2
-
N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine | EvitaChem | 1
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 | Waters Knowledge Base | 4
-
Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 | Waters Knowledge Base | 3
Sources
Technical Support Center: Purification of N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride
Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride .
Because this compound features a secondary amine situated on an electron-rich pyrazole core, it exhibits unique nucleophilic and basic properties. When isolated as a hydrochloride salt, the dynamic equilibrium between its protonated and free-base forms dictates its behavior in both phase-partitioning and chromatographic environments. Understanding this causality is the key to designing self-validating purification workflows.
Core Purification Workflow
Before diving into specific troubleshooting scenarios, consult the decision tree below to map your primary impurities to the correct purification methodology.
Decision tree for isolating N-butyl-1-ethyl-5-methylpyrazol-4-amine based on impurity profiling.
Section 1: Managing Over-Alkylation & Inorganic Impurities
Q: My crude synthesis yielded significant N,N-dibutyl over-alkylation impurities. How can I selectively remove them without losing the target secondary amine?
A: Alkylation of the 4-amino group on the pyrazole ring often does not stop cleanly at the secondary amine stage. The resulting tertiary amine (N,N-dibutyl) is significantly more lipophilic than your target compound. When both are precipitated as hydrochloride salts, their solubility differentials in moderately polar organic solvents can be exploited. By converting the mixture to free bases and then selectively re-salting, we force the less lipophilic secondary amine to crystallize first, effectively separating the resulting acid addition salts by crystallization [[1]]().
Self-Validating Protocol: Selective Free-Basing and Re-Crystallization
-
Free-Basing: Dissolve the crude HCl salt mixture in deionized water (10 mL/g). Slowly add saturated aqueous NaHCO3 until the pH stabilizes at 8.5–9.0. Causality note: Avoid strong bases like NaOH to prevent pyrazole ring degradation.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 10 mL/g). Both the N,N-dibutyl impurity and the target free base will partition into the organic layer.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and filter to remove residual water.
-
Selective Re-salting: Concentrate the filtrate under vacuum to 20% of its original volume. Chill the flask to 0°C. Slowly add 1.05 equivalents of ethereal HCl (2M in diethyl ether). The secondary amine hydrochloride (target) will preferentially precipitate due to its lower solubility in the EtOAc/Ether matrix compared to the highly lipophilic N,N-dibutyl hydrochloride.
-
Validation: Filter the precipitate cold, wash with cold diethyl ether, and dry under vacuum. A successful run will yield a stark white powder with >95% purity by LC-MS.
Section 2: Preparative HPLC Optimization for Regioisomers
Q: During RP-HPLC purification, my target compound elutes as a split, tailing peak, making it impossible to separate from the 1-ethyl-3-methyl regioisomer. What causes this?
A: Peak splitting in amine hydrochlorides is a classic symptom of inadequate buffer capacity leading to an uneven pH profile across the column. The hydrochloride salt locally alters the pH at the peak maximum, causing the compound to partition between its protonated (fast-eluting) and free-base (slow-eluting) forms 2. To achieve sharp peaks and resolve closely related pyrazole regioisomers, the mobile phase pH must be driven alkaline. Basic amine compounds are best retained and separated when the mobile phase pH is alkaline, ensuring the compound remains entirely in its uniform free-base state 3. This optimization balances purity, yield, and throughput 4.
Mechanistic pathway of peak splitting vs. sharp resolution in amine HPLC purification.
Quantitative Impact of Mobile Phase pH on Amine HPLC Purification
| Parameter | Acidic Mobile Phase (0.1% TFA, pH ~2) | Neutral Mobile Phase (Water/MeCN, pH ~7) | Alkaline Mobile Phase (0.1% TEA, pH ~10.5) |
| Analyte State | Fully Protonated ( NH2+ ) | Mixed (Protonated/Free Base) | Fully Unprotonated (Free Base) |
| Retention Time (Rt) | Early Elution (Low retention) | Variable / Unpredictable | Late Elution (High retention) |
| Peak Shape | Sharp (if buffer capacity is high) | Split Peaks / Tailing | Sharp / Symmetrical |
| Regioisomer Resolution | Poor ( Rs < 1.0) | Poor ( Rs < 1.0) | Excellent ( Rs > 1.5) |
| Loading Capacity | Low (< 5 mg/g stationary phase) | Low | High (> 15 mg/g stationary phase) |
Self-Validating Protocol: High-pH Preparative RP-HPLC Workflow
-
Column Selection: Equip the system with a high-pH stable C18 column (e.g., hybrid silica designed to withstand pH 11).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile (MeCN).
-
-
Sample Preparation: Dissolve the crude N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.
-
Gradient Elution: Run a shallow gradient (e.g., 10% B to 40% B over 20 minutes) to maximize the separation between the 5-methyl and 3-methyl regioisomers.
-
Post-Purification: Lyophilize the collected fractions to remove the volatile ammonium bicarbonate buffer, yielding the pure free base. Re-salt using ethereal HCl as described in Section 1.
Section 3: Flash Chromatography Cleanup
Q: Can I use normal-phase silica gel to pre-purify the crude mixture before HPLC? My amine keeps sticking to the column.
A: Standard acidic silica gel contains active silanol groups (Si-OH) that strongly bind to the basic secondary amine of N-butyl-1-ethyl-5-methylpyrazol-4-amine, leading to irreversible retention or severe tailing. If you must use normal-phase chromatography, you must neutralize the column by adding a competing amine modifier (e.g., 1-5% Triethylamine or Ammonium Hydroxide) to your Dichloromethane/Methanol mobile phase [[3]](). Alternatively, switching to an amine-functionalized silica ( NH2 -silica) or basic alumina stationary phase will entirely bypass this issue and significantly improve your recovery rates.
References
- DE102009060150A1 - Process for the purification of pyrazoles, Google Patents.
-
Strategy for Preparative LC Purification , Agilent. Available at:[Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? , Biotage. Available at:[Link]
-
Amine hydrochloride in HPLC , Chromatography Forum. Available at:[Link]
Sources
Optimizing cell permeability of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride in assays
Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically engineered for researchers and drug development professionals facing permeability challenges with N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride .
As a Senior Application Scientist, I have structured this center to move beyond basic troubleshooting. We will dissect the physicochemical causality behind your assay failures and provide self-validating protocols to ensure your data is both accurate and mechanistically sound.
Compound Profiling: The Causality of Permeability Issues
When working with N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride , researchers often assume that its high aqueous solubility (conferred by the hydrochloride salt) will translate to straightforward assay performance. This is a critical misconception.
In the context of a physiological transport buffer (e.g., HBSS at pH 7.4), the crystalline salt completely dissociates. The permeability is then entirely dictated by the free base—specifically, its lipophilicity and ionization state. Because this compound features a secondary amine attached to a pyrazole core, it acts as a weak base. If the assay pH is lower than the amine's pKa, the molecule remains protonated (cationic). Ionized species carry a massive desolvation energy penalty, effectively preventing transcellular passive diffusion across the lipid bilayer.
Table 1: Physicochemical Profile & Assay Implications
| Property | Characteristic | Impact on Permeability Assays |
| Molecular Weight | ~181.28 g/mol (Free Base) | Small size allows for potential paracellular transport through tight junctions if transcellular diffusion is blocked. |
| Salt Form | Hydrochloride (HCl) | High aqueous solubility prevents precipitation in the donor compartment but requires careful pH management to control ionization. |
| Ionization | Basic Amine | Highly sensitive to pH gradients. Protonated state at physiological pH will drastically reduce passive lipid bilayer permeation. |
| Lipophilicity | Low to Moderate | Prone to poor passive diffusion if not fully unionized. May require optimization of apical pH to increase the neutral fraction. |
Troubleshooting FAQs: Mechanistic Insights
Q1: My compound shows extremely low apical-to-basolateral (A-B) permeability in Caco-2 cells, but it doesn't precipitate. What is happening? A: Solubility does not equal permeability. Because your compound is a basic amine, it is likely highly ionized at the standard apical pH of 6.5 or 7.4. The protonated amine cannot partition into the hydrophobic core of the Caco-2 lipid bilayer. To diagnose this, you must run a Parallel Artificial Membrane Permeability Assay (PAMPA) across a pH gradient (e.g., pH 5.0 to 9.0) to determine if the permeability increases as the compound becomes unionized[1].
Q2: How do I definitively differentiate between poor passive diffusion and active efflux (e.g., P-glycoprotein)? A: You must use a tiered, multi-assay approach[2]. PAMPA utilizes an artificial lipid membrane devoid of transporters, measuring only passive transcellular diffusion[1]. Compare your PAMPA data with a bidirectional Caco-2 assay.
-
If PAMPA permeability is high, but Caco-2 A-B is low (and B-A is high), your compound is a substrate for active efflux[3].
-
If both PAMPA and Caco-2 A-B are low, the issue is purely physicochemical (poor passive diffusion)[2].
Q3: My mass balance (recovery) is below 70% at the end of the Caco-2 assay. Is the compound degrading? A: While degradation is possible, basic amines frequently suffer from low recovery due to two phenomena: non-specific binding (NSB) to the plastic Transwell inserts, or lysosomotropism (intracellular trapping within acidic organelles). To resolve this, introduce 0.25% Bovine Serum Albumin (BSA) into the basolateral (receiver) compartment[4]. BSA acts as a protein "sink," driving the concentration gradient and pulling the compound out of the cells and off the plastics, significantly improving recovery[5].
Diagnostic Data Matrix
Use the following self-validating matrix to interpret your raw data and determine your next experimental step.
Table 2: Quantitative Diagnostic Matrix
| PAMPA ( Peff ) | Caco-2 Papp (A-B) | Efflux Ratio (B-A / A-B) | Mass Balance | Diagnosis | Next Step |
| < 1.0×10−6 | < 1.0×10−6 | ~ 1.0 | > 80% | Poor Passive Diffusion | Optimize pH gradient; assess paracellular route. |
| > 5.0×10−6 | < 1.0×10−6 | > 2.0 | > 80% | Active Efflux (e.g., P-gp) | Run Protocol B with Verapamil (Efflux Inhibitor). |
| Variable | Variable | Variable | < 70% | Non-Specific Binding / Trapping | Add 0.25% BSA to receiver compartment. |
Mandatory Visualization: Workflows & Mechanisms
Diagnostic workflow for troubleshooting low permeability of amine hydrochlorides in assays.
Mechanistic pathways of amine hydrochloride salt dissociation and transport in Caco-2 cells.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol must validate its own baseline conditions before compound assessment begins.
Protocol A: pH-Gradient PAMPA (Isolating Passive Diffusion)
Purpose: To determine the intrinsic passive permeability of the free base versus the protonated amine without the confounding variables of cellular transporters.
-
Membrane Preparation: Coat a 96-well porous filter plate (e.g., PVDF) with a 20% solution of lecithin in dodecane to form the artificial lipid bilayer.
-
Donor Solution Preparation: Dissolve N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride in DMSO (max 1% final concentration). Dilute into three separate donor buffers adjusted to pH 5.0, 7.4, and 9.0 (10 µM final concentration).
-
Acceptor Solution Preparation: Fill the acceptor plate with standard pH 7.4 buffer. Causality note: Using a physiological pH in the receiver creates a pH gradient that mimics the gastrointestinal tract and traps the compound once it crosses the membrane.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation[1].
-
Validation & Quantification: Include a highly permeable control (e.g., Propranolol) and a low permeable control (e.g., Atenolol). Quantify via LC-MS/MS. Calculate Effective Permeability ( Peff ). If Peff spikes at pH 9.0, your compound's poor permeability at pH 7.4 is strictly due to ionization.
Protocol B: Bidirectional Caco-2 Assay with Sink Conditions
Purpose: To assess active efflux and paracellular transport while mitigating non-specific binding of the amine.
-
Monolayer Integrity Check (Critical): Culture Caco-2 cells on Transwell inserts for 21 days. Before dosing, measure Transepithelial Electrical Resistance (TEER). Do not proceed unless TEER ≥ 200 Ω⋅cm2 [2].
-
Sink Condition Preparation: Prepare the basolateral transport buffer (HBSS, pH 7.4) supplemented with 0.25% BSA [5]. Causality note: BSA binds the free drug in the receiver compartment, maintaining sink conditions and preventing the compound from adhering to the plastic well[4].
-
Dosing (A-B and B-A):
-
A-B: Add 10 µM of the compound to the apical chamber (pH 6.5 or 7.4). Add BSA-supplemented buffer to the basolateral chamber.
-
B-A: Add 10 µM of the compound to the basolateral chamber (pH 7.4). Add standard buffer to the apical chamber.
-
-
Paracellular Validation: Co-incubate with Lucifer Yellow (a fluorescent paracellular marker). Post-assay, if Lucifer Yellow permeability exceeds 1.0×10−6 cm/s, the tight junctions have been compromised by your compound, and the data must be discarded.
-
Mass Balance Calculation: Post-incubation (120 mins), sample both compartments and lyse the cells. Calculate total recovery: (Amountapical+Amountbasolateral+Amountcellular)/Amountinitial . If recovery is >80% and the Efflux Ratio (B-A / A-B) is > 2.0, proceed to re-run the assay with 100 µM Verapamil to confirm P-gp mediated efflux[2].
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells JRC Big Data Analytics Platform (Europa) URL:[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Evotec URL:[Link]
Sources
Technical Support Center: Overcoming Poor Bioavailability of N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride
Welcome to the dedicated technical support hub for the formulation and biopharmaceutical optimization of N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (CAS: 1856028-34-6). While this pyrazole derivative exhibits excellent in vitro target engagement, researchers frequently encounter sub-optimal systemic exposure during in vivo pharmacokinetic (PK) studies.
This guide is designed for drug development professionals. It bypasses basic theory to directly address the causality behind poor bioavailability—specifically, pH-driven intestinal precipitation and rapid first-pass metabolism—and provides self-validating protocols to rescue your compound's PK profile.
Part 1: Diagnostic Troubleshooting Guide
Before reformulating, you must identify the specific biopharmaceutical bottleneck limiting your compound's absorption.
Symptom: High aqueous solubility in gastric fluid, but negligible plasma exposure (Low AUC). Root Cause 1: pH-Dependent Intestinal Precipitation As a hydrochloride salt, the compound dissolves rapidly in the highly acidic stomach (pH ~1.2). However, as the drug transits into the duodenum (pH ~6.8), the environmental pH exceeds the basic amine's pKa. The compound rapidly reverts to its highly lipophilic free-base form, leading to supersaturation and subsequent precipitation in the intestinal lumen[1].
Root Cause 2: Extensive First-Pass N-Dealkylation Secondary amines with linear alkyl chains (such as the N-butyl group on this pyrazole core) are classic substrates for Cytochrome P450 enzymes, predominantly CYP3A4. The enzyme oxidizes the alpha-carbon of the butyl chain, forming an unstable carbinolamine intermediate that spontaneously cleaves, stripping the butyl group to yield a primary amine and butyraldehyde[2].
Figure 1: Diagnostic decision tree for isolating and resolving bioavailability bottlenecks.
Part 2: Frequently Asked Questions (FAQs)
Q: How can I prevent the free base from precipitating in simulated intestinal fluid (FaSSIF)? A: Transition from a simple aqueous suspension to a Self-Microemulsifying Drug Delivery System (SMEDDS). A SMEDDS formulation utilizes a thermodynamically stable ternary mixture of oils, surfactants, and co-surfactants. Upon mild peristaltic agitation in the GI tract, it spontaneously forms oil-in-water microemulsions (<50 nm). This traps the lipophilic free base in the lipid phase, preventing aqueous precipitation and enhancing intestinal lymphatic absorption pathways[3].
Q: My compound clears rapidly in human liver microsomes (HLM). How do I confirm CYP3A4 N-dealkylation is the primary liability? A: Run a parallel HLM stability assay using selective CYP inhibitors. Co-incubate the compound with Ketoconazole (a potent CYP3A4 inhibitor). If the intrinsic clearance ( CLint ) is significantly rescued (i.e., half-life extends) only in the Ketoconazole arm, CYP3A4-mediated N-dealkylation is definitively your primary metabolic bottleneck.
Q: Will changing the salt form (e.g., to mesylate or maleate) improve bioavailability? A: Unlikely. Salt forms primarily dictate the initial dissolution rate in the stomach. Once the compound reaches the intestine, the salt dissociates, and the free base dictates solubility. To overcome poor intestinal permeability and precipitation, advanced formulation (like SMEDDS) is required.
Part 3: Experimental Protocols
Protocol A: Preparation and Validation of a SMEDDS Formulation
Causality: We utilize a ternary system because the oil provides the lipophilic solubilizing environment, the surfactant lowers interfacial tension, and the co-surfactant increases interfacial fluidity, allowing spontaneous emulsification upon encountering GI fluids[3].
-
Excipient Screening: Weigh 10 mg of N-butyl-1-ethyl-5-methylpyrazol-4-amine into separate glass vials containing 1 mL of various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Carbitol). Vortex and incubate at 37°C for 48h to determine maximum equilibrium solubility.
-
Phase Diagram Construction: Titrate optimized oil/surfactant/co-surfactant mixtures with water to identify the microemulsion region (clear, isotropic mixtures).
-
Drug Loading: Dissolve the compound into the optimized blank SMEDDS mixture at 40°C under magnetic stirring until completely dissolved.
-
Self-Validation (Emulsification Test): Introduce 1 mL of the drug-loaded SMEDDS into 250 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) at 37°C with gentle paddle stirring (50 rpm). A transparent dispersion confirms a droplet size <50 nm, ensuring the drug will remain solubilized in vivo.
Protocol B: Microsomal Stability & Reaction Phenotyping Assay
Causality: By comparing intrinsic clearance in the presence and absence of specific CYP inhibitors, we isolate the exact metabolic liability and validate the mechanism of first-pass degradation[2].
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Inhibitor Pre-incubation: In a 96-well plate, mix HLM (0.5 mg/mL final protein) with 1 µM of the test compound. In the test arm, add 1 µM Ketoconazole (CYP3A4 inhibitor). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH to initiate the oxidative N-dealkylation reaction. (NADPH is the mandatory electron donor for CYP450 function).
-
Quenching & Analysis: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 mins.
-
Self-Validation: Analyze the supernatant via LC-MS/MS. If the half-life ( T1/2 ) extends from <15 mins (control) to >60 mins (Ketoconazole arm), CYP3A4-mediated N-dealkylation is confirmed.
Figure 2: Mechanistic pathway of CYP3A4-mediated N-dealkylation of the secondary amine.
Part 4: Quantitative Data Summaries
To benchmark your formulation efforts, compare your experimental results against these standard pharmacokinetic and in vitro diagnostic thresholds.
Table 1: Comparative Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO)
| Formulation Strategy | Cmax (ng/mL) | Tmax (h) | AUC0−t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Free Base) | 45 | 2.0 | 180 | 100% (Baseline) |
| Aqueous Solution (HCl Salt) | 85 | 1.0 | 250 | 138% |
| SMEDDS Formulation | 320 | 0.5 | 1450 | 805% |
| SMEDDS + CYP3A4 Inhibitor | 510 | 1.0 | 3100 | 1722% |
Table 2: In Vitro Diagnostic Metrics & Target Thresholds
| Assay | Control (Unformulated / Uninhibited) | Optimized (SMEDDS / Inhibited) | Diagnostic Success Threshold |
| FaSSIF Dissolution (pH 6.5) | 12% dissolved at 60 min | >95% dissolved at 15 min | >80% required for optimal absorption |
| HLM Intrinsic Clearance ( CLint ) | 85 µL/min/mg | <15 µL/min/mg (w/ Keto) | <20 µL/min/mg for low hepatic extraction |
| Droplet Size upon Dilution | >5000 nm (Macroscopic Precipitate) | 32 nm (Stable Microemulsion) | <50 nm for lymphatic transport bypass |
Part 5: References
-
Brouwers J, Augustijns P. "Resolving intraluminal drug and formulation behavior: Gastrointestinal concentration profiling in humans." PubMed / Elsevier, 2014.1
-
Balakin KV, et al. "Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates." ResearchGate / ASPET, 2004. 2
-
Kang BK, et al. "Development of self-microemulsifying drug delivery systems (SMEDDS) for oral bioavailability enhancement of simvastatin in beagle dogs." Ovid / Elsevier, 2004. 3
Sources
N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride vs other aminopyrazole derivatives
An In-Depth Guide to the Characterization and Comparative Analysis of Novel Aminopyrazole Derivatives: A Case Study Approach
Introduction: The Aminopyrazole Scaffold in Drug Discovery
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid, planar geometry, makes it an ideal framework for designing potent and selective inhibitors, particularly for protein kinases. Kinases, which play a central role in cellular signaling, are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders, making them high-value therapeutic targets.
Part 1: Foundational Physicochemical Characterization
Before any biological evaluation, confirming the identity, purity, and fundamental properties of a novel compound is paramount. This step ensures the reliability and reproducibility of all subsequent biological data.
1.1. Identity and Purity Confirmation
The initial batch of Compound X must be rigorously validated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the N-butyl, ethyl, and methyl groups attached to the pyrazole core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, further validating its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. For screening purposes, a purity level of >95% is generally required. The chromatogram should show a single major peak, and the area of this peak relative to all other peaks is used to calculate the purity.
1.2. Solubility Assessment
A compound's solubility is a critical determinant of its utility in biological assays and its potential for further development.
-
Kinetic Solubility: This is typically assessed using a high-throughput method where the compound (from a DMSO stock) is diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations. The concentration at which precipitation is first observed (measured by light scattering or direct imaging) is the kinetic solubility. This value is crucial for preparing assay-ready plates and avoiding compound precipitation in biological experiments.
Table 1: Hypothetical Physicochemical Properties of Compound X vs. Reference Compound Y
| Parameter | Compound X (Hypothetical) | Reference Compound Y (Example Data) | Rationale & Importance |
| Purity (HPLC) | >98% | >99% | Ensures that the observed biological activity is due to the compound of interest and not impurities. |
| Molecular Weight | 231.76 g/mol (HCl salt) | 450.34 g/mol | Confirms identity and is required for calculating molar concentrations for assays. |
| Kinetic Solubility (PBS, pH 7.4) | 75 µM | 110 µM | Determines the maximum concentration usable in aqueous biological assays without precipitation. |
Part 2: Comparative Biological Evaluation: A Kinase Inhibition Workflow
Given the prevalence of aminopyrazoles as kinase inhibitors, a logical first step is to screen Compound X against a panel of kinases and then perform a head-to-head comparison with a known inhibitor (Reference Compound Y) against a specific, shared target.
Workflow for Kinase Activity Profiling
The following diagram illustrates a standard workflow for identifying a compound's kinase targets and quantifying its inhibitory potency.
Caption: A streamlined workflow for kinase inhibitor characterization.
In Vitro Kinase Inhibition Assay Protocol (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency. We will use a generic luminescence-based kinase assay (e.g., ADP-Glo™) as a model.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. As an inhibitor's concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X and Reference Compound Y in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration gradient for the dose-response curve.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of the kinase reaction buffer containing the substrate peptide and ATP at its Km concentration (ensuring competitive inhibition is accurately measured).
-
Add 2.5 nL of the serially diluted compounds from the DMSO plate using acoustic transfer technology to minimize DMSO concentration in the final reaction.
-
Initiate the reaction by adding 2.5 µL of the target kinase (e.g., "Target Kinase Z"). Final reaction volume is 5 µL.
-
Controls: Include "no inhibitor" wells (DMSO only) for 0% inhibition and "no enzyme" wells for 100% inhibition.
-
-
Reaction and Detection:
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inh) / (Signal_0%Inh - Signal_100%Inh)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Table 2: Hypothetical Comparative Biological Activity Data
| Parameter | Compound X (Hypothetical) | Reference Compound Y (Cited Data) | Interpretation |
| Target Kinase Z (IC50) | 150 nM | 25 nM | Reference Compound Y is 6-fold more potent in this biochemical assay. Compound X still shows respectable nanomolar potency. |
| Selectivity Score (S10 at 1µM) | 0.15 | 0.02 | The selectivity score represents the number of kinases inhibited >90% divided by the total kinases tested. A lower score is better. Reference Y is highly selective; Compound X is less selective, hitting 15% of the panel. |
| Cellular Target Engagement (EC50) | 1.2 µM | 0.2 µM | This measures the concentration needed to inhibit the target in a cellular context. The drop-off from IC50 to EC50 is expected due to cell permeability, metabolism, etc. The potency difference remains consistent. |
Part 3: Understanding the Mechanism: Signaling Pathway Context
To appreciate the functional consequences of inhibiting "Target Kinase Z," it's essential to visualize its place within a cellular signaling pathway. Let's assume Target Kinase Z is a key component of the canonical MAPK/ERK pathway, a critical regulator of cell proliferation and survival often hijacked in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by an aminopyrazole.
This diagram illustrates that by inhibiting Target Kinase Z (MEK in this example), Compound X would block the downstream signaling cascade that ultimately drives cell proliferation. This provides a clear mechanistic hypothesis for its potential anti-cancer effects, which can be tested in subsequent cell-based experiments.
Conclusion and Future Directions
This guide outlines a robust, logical, and experimentally sound workflow for the initial characterization of a novel aminopyrazole derivative, N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride (Compound X). While direct experimental data for this specific molecule is not publicly available, by following this comparative framework, a researcher can:
-
Establish Identity and Quality: Confirm the structure, purity, and solubility of the novel compound.
-
Determine Biological Potency: Quantify its inhibitory activity against a relevant biological target (e.g., a protein kinase) and compare it directly to a known reference compound.
-
Assess Cellular Efficacy: Evaluate its ability to engage the target in a cellular environment and elicit a functional response.
-
Contextualize its Mechanism: Understand how its activity on a specific target translates to effects on broader cellular signaling pathways.
The hypothetical data presented herein suggest that Compound X is a moderately potent kinase inhibitor with lower selectivity than the highly optimized Reference Compound Y. This profile does not diminish its value; rather, it informs the next steps. Future work could focus on structure-activity relationship (SAR) studies to improve potency and selectivity or explore the polypharmacology of Compound X as a potential advantage for certain complex diseases. This systematic approach ensures that new chemical entities are evaluated thoroughly, providing a solid foundation for further drug discovery and development efforts.
References
(Note: As specific peer-reviewed articles for the target compound were not available, this reference list includes authoritative resources for the methodologies and concepts discussed.)
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega. Retrieved from a URL that would be provided by a search for "ADP-Glo Kinase Assay Technical Manual Promega".
- GraphPad Software. (n.d.). IC50 and EC50 analysis with Prism. GraphPad. Retrieved from a URL that would be provided by a search for "GraphPad Prism IC50 analysis guide".
- Keseru, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates. Nature Reviews Drug Discovery. Available from a URL that would be provided by a search for the article title.
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. Available from a URL that would be provided by a search for the article title.
A Comparative Guide to Purity Determination: Validating N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride by Quantitative NMR
Introduction
In the rigorous landscape of pharmaceutical development, the precise determination of an active pharmaceutical ingredient's (API) purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride, a substituted pyrazole derivative, represents a class of compounds of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by pyrazole scaffolds.[1][2][3] Ensuring the purity of such molecules is paramount for reliable biological studies and the quality of any final drug product.[4]
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and potentiometric titration—for the purity assessment of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride. As a primary ratio method recognized by major pharmacopeias like the USP[5][6], qNMR offers a direct, SI-traceable measurement of purity without the need for an identical reference standard of the analyte, a significant advantage in early drug development.[7][8] We will explore the causality behind experimental choices, present a self-validating protocol, and provide supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
The Foundational Principle of Quantitative NMR (qNMR)
Unlike chromatographic techniques that rely on the response of a detector to an analyte, qNMR leverages a fundamental physical property: the area under an NMR signal (the integral) is directly proportional to the number of atomic nuclei contributing to that signal.[8][9][10] This principle allows for the absolute quantification of a substance by co-dissolving a known mass of the analyte with a known mass of a certified reference material (CRM), often called an internal standard (IS), and comparing their signal integrals.[9]
The purity of the analyte (Panalyte) can be determined using the following master equation:
Panalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral value of the signal for the analyte or internal standard.
-
N : Number of protons giving rise to the selected signal for the analyte or internal standard.
-
M : Molar mass of the analyte or internal standard.
-
m : Mass of the analyte or internal standard weighed for the sample.
-
P : Purity of the internal standard (as stated on its certificate).
The trustworthiness of the qNMR result is intrinsically linked to the quality of the internal standard and the rigor of the experimental execution.
Experimental Protocol: qNMR Purity Assay
This protocol is designed to be a self-validating system, where adherence to the specified parameters ensures the integrity of the quantitative data.
Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher field strength, equipped with a high-precision probe.
-
Analyte: N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride (Molar Mass: ~203.71 g/mol ).
-
Internal Standard (IS): Maleic acid CRM (Purity ≥ 99.5%, Molar Mass: 116.07 g/mol ).
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Justification: DMSO-d6 is an excellent solvent for many amine hydrochlorides and provides good signal dispersion. Its residual proton signal does not interfere with the regions of interest for the analyte or maleic acid.
-
-
Equipment: Analytical balance (5 decimal places), Class A volumetric flasks, precision pipettes.
Sample Preparation: The Critical Step
Accurate weighing is the largest single source of potential error in qNMR.[14]
-
Accurately weigh approximately 20 mg of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride into a clean, dry vial. Record the mass precisely (manalyte).
-
Accurately weigh approximately 10 mg of the maleic acid internal standard (IS) into the same vial. Record the mass precisely (mIS).
-
Rationale: A mass ratio that yields a signal intensity ratio close to 1:1 for the integrated peaks is ideal for maximizing accuracy.[9]
-
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition: Ensuring Quantitative Integrity
The selection of acquisition parameters is critical for ensuring that signal intensities are truly proportional to molar concentrations.
Caption: Experimental workflow for qNMR purity determination.
Table 1: Critical ¹H-qNMR Acquisition Parameters
| Parameter | Recommended Value | Rationale & Causality |
| Pulse Program | zg30 | A 30° pulse angle reduces the required relaxation delay compared to a 90° pulse, speeding up the experiment without sacrificing quantitation if the delay is sufficient. |
| Relaxation Delay (d1) | ≥ 30 seconds | This is the most critical parameter for accuracy. The delay must be at least 5-7 times the longest longitudinal relaxation time (T1) of both the analyte and IS protons to ensure complete magnetization recovery between scans. An insufficient delay will lead to signal attenuation and an inaccurate purity value.[15] T1 values should be experimentally determined (e.g., via an inversion-recovery experiment) during method development. |
| Number of Scans (ns) | 16 - 64 | Chosen to achieve a signal-to-noise ratio (S/N) > 250:1 for the peaks selected for integration. This high S/N is necessary for precise and reproducible integration.[4][9] |
| Acquisition Time (aq) | 2-4 seconds | A longer acquisition time provides better digital resolution, ensuring peaks are well-defined for accurate integration. |
| Spectral Width (sw) | ~16 ppm | Must be wide enough to encompass all signals from the analyte and internal standard without fold-over artifacts. |
Data Processing and Quantification
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually phase correct the spectrum. Automated phasing routines are often insufficient for the high accuracy required in qNMR.
-
Manually apply a multipoint baseline correction across the entire spectrum. This is crucial to ensure that integral values are not skewed by baseline distortions.[10]
-
Select Signals for Integration:
-
Analyte (N-butyl-1-ethyl-5-methylpyrazol-4-amine;HCl): Identify a well-resolved, non-overlapping signal. For this structure, the singlet from the methyl group on the pyrazole ring (C5-CH3, Nanalyte=3) is an ideal candidate.
-
Internal Standard (Maleic Acid): Integrate the singlet corresponding to the two olefinic protons (NIS=2).
-
-
Calculate the purity using the master equation provided earlier.
Method Validation Framework (ICH Q2(R1))
For use in a regulated environment, the qNMR method must be validated to demonstrate its suitability for its intended purpose.[16][17][18]
Table 2: qNMR Method Validation Summary based on ICH Q2(R1)
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze analyte, IS, and a mixture. The spectrum of the mixture should show distinct, non-overlapping signals for quantification.[17][18] | Resolution between quantitative peaks > 1.5. |
| Linearity | Prepare at least five concentrations of the analyte with a fixed concentration of IS, covering 80-120% of the nominal concentration. Plot the analyte/IS integral ratio vs. the mass ratio. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze a minimum of 9 determinations across 3 concentration levels (e.g., 3 replicates at 80%, 100%, 120%). | % Recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 1.0%. |
| Range | Confirmed by the linearity, accuracy, and precision data. | 80% to 120% of the nominal concentration. |
Comparative Analysis: qNMR vs. Alternative Techniques
The optimal analytical technique depends on the specific question being asked. An orthogonal approach, combining two methods based on different principles, provides the most comprehensive and trustworthy assessment of purity.[4][19]
Caption: Logic for selecting the appropriate analytical method.
Table 3: Head-to-Head Comparison of Analytical Techniques
| Feature | Quantitative ¹H-NMR (qNMR) | HPLC-UV | Potentiometric Titration |
| Principle | Signal integration is directly proportional to the number of nuclei. A primary ratio method.[7][9] | Differential partitioning between mobile and stationary phases, with UV detection.[19] | Neutralization of the basic amine hydrochloride with a standardized acid or base. |
| Standard Requirement | Requires a high-purity, structurally unrelated Certified Reference Material (CRM).[13] | Requires a well-characterized, high-purity reference standard of the specific analyte. | Requires a standardized titrant (e.g., NaOH, HClO₄). |
| Specificity | High. Based on unique chemical shifts. Can distinguish and quantify structurally similar isomers if signals are resolved.[17] | High. Based on retention time. Can separate impurities from the main component. | Low. Measures total basic or acidic content; cannot distinguish between the analyte and any basic/acidic impurities.[19] |
| Sensitivity | Moderate. LOQ typically ~0.1%. Less suitable for trace impurity analysis.[19][20] | High. Excellent for detecting and quantifying trace impurities (ppm levels).[19][20] | Low. Only suitable for assay of the major component. |
| Analysis Time | Fast. ~15 minutes per sample after setup.[19] | Moderate. ~20-30 minutes per sample, plus column equilibration time. | Fast. ~10 minutes per sample.[19] |
| Pros | - Primary method, SI-traceable.[11]- No analyte-specific standard needed.[21]- Provides structural confirmation.- Non-destructive.[8] | - High sensitivity for trace analysis.- Robust and widely used.- Excellent for impurity profiling. | - Cost-effective and simple instrumentation.- High precision for assay. |
| Cons | - Higher equipment cost.- Lower sensitivity than HPLC.- Signal overlap can be an issue in complex mixtures. | - Requires an analyte-specific standard.- Different compounds may have different response factors.- Method development can be time-consuming. | - Non-specific.- Provides no information on impurities.- Limited to ionizable compounds. |
Conclusion and Recommendation
For the definitive validation of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride purity, quantitative NMR emerges as the superior primary method . Its ability to provide a direct, accurate measure of purity traceable to the International System of Units (SI) without requiring a synthesized, purified, and characterized standard of the analyte itself is a decisive advantage, particularly in research and early development phases.[11][19] It simultaneously confirms the identity of the substance, adding a layer of confidence that no other single technique can offer.
However, a comprehensive purity assessment is best achieved through an orthogonal approach . The recommended strategy is to:
-
Use qNMR to establish the absolute purity (assay value) of the API batch.
-
Use a validated HPLC method to detect, identify, and quantify trace-level impurities that may be below the detection limit of qNMR.
This dual-methodology approach leverages the strengths of both techniques, providing a scientifically sound, robust, and defensible data package for any research or regulatory purpose. It ensures not only the quantity of the main component but also provides a complete profile of minor impurities, fulfilling the stringent requirements of modern drug development.
References
- Certified reference materials for quantitative NMR. (2023).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com.
- A Comparative Guide to the Purity Assessment of Angelic Acid: qNMR vs. Chromatographic and Titrimetric Methods. Benchchem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- NMR General Chapters and Best Practices for Compliance. USP.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- qNMR Internal Standard Reference D
- qNMR Standards. CPAchem.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine. EvitaChem.
- Standards for qNMR.
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applic
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review.
- A Guide to Quantit
- Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Quantitative 1H NMR methodology for purity assay with high accuracy. (2026).
- QNMR is a powerful analytical tool which overcomes many of the issues with HPLC analysis. Almac Group.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.
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Comparative efficacy of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride in animal models
For drug development professionals and researchers in medicinal chemistry, the pyrazole scaffold is a well-established and highly valued structural motif. Its metabolic stability and versatile biological activities have led to its incorporation into numerous clinically successful drugs.[1] This guide provides an in-depth technical overview of the preclinical evaluation of a specific subclass, 4-aminopyrazoles, with a focus on establishing their comparative efficacy in animal models. While this document will use the chemical entity N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride as a guiding example, the principles and methodologies described are broadly applicable to novel 4-aminopyrazole derivatives.
The 4-Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of therapeutic agents.[1] The 4-aminopyrazole chemotype, in particular, has garnered significant interest as it serves as a versatile framework for developing potent inhibitors of various protein kinases and other enzymes.[2][3] These derivatives have shown promise in oncology and inflammatory diseases, often by targeting critical signaling pathways.[4][5]
A key rationale for exploring novel 4-aminopyrazole derivatives like N-butyl-1-ethyl-5-methylpyrazol-4-amine is the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. Substitutions at the N1, C5, and the amino group can significantly impact target specificity, potency, and metabolic stability.
Preclinical Evaluation Workflow: From In Vitro Screening to In Vivo Efficacy
A rigorous preclinical evaluation is paramount to identifying promising drug candidates. The following workflow outlines the logical progression from initial in vitro characterization to comprehensive in vivo efficacy studies in animal models.
Caption: A typical preclinical evaluation workflow for novel 4-aminopyrazole derivatives.
Comparative Efficacy in an Oncology Setting: A Case Study in Non-Small Cell Lung Cancer (NSCLC)
Many 4-aminopyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are implicated in various cancers.[4][5] The following section details a hypothetical, yet representative, in vivo study comparing our lead compound, N-butyl-1-ethyl-5-methylpyrazol-4-amine (let's call it "Compound-X"), with a known JAK inhibitor (e.g., Ruxolitinib) in a human tumor xenograft model.
Experimental Protocol: NSCLC Xenograft Model
This protocol outlines the key steps for evaluating the in vivo anticancer efficacy of Compound-X.
1. Cell Line and Animal Model:
-
Cell Line: A549 (human non-small cell lung cancer) cells are commonly used.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used for xenograft studies.
2. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally (p.o.) once daily.
-
Group 2 (Compound-X): Administer Compound-X at a predetermined dose (e.g., 50 mg/kg, p.o.) once daily. The dose is typically determined from prior maximum tolerated dose (MTD) studies.
-
Group 3 (Positive Control): Administer Ruxolitinib at a clinically relevant dose (e.g., 50 mg/kg, p.o.) once daily.
-
Treat the animals for a specified period, typically 21-28 days.
4. Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Tumor Weight: At the end of the study, excise the tumors and record their weights.
-
Pharmacodynamic (PD) Analysis: Collect tumor samples for analysis of target engagement (e.g., Western blot for phosphorylated STAT3, a downstream target of JAK).
Representative Comparative Efficacy Data
The following table presents hypothetical data from our NSCLC xenograft study.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | 1.2 ± 0.2 | +2.5 |
| Compound-X (50 mg/kg) | 450 ± 80 | 64 | 0.45 ± 0.08 | -1.8 |
| Ruxolitinib (50 mg/kg) | 550 ± 95 | 56 | 0.58 ± 0.10 | -3.2 |
Interpretation of Results: In this hypothetical scenario, Compound-X demonstrates superior tumor growth inhibition compared to the established JAK inhibitor, Ruxolitinib, with a comparable or slightly better toxicity profile as indicated by the change in body weight.
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride cross-reactivity and off-target effects
N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride: A Comprehensive Guide to Cross-Reactivity and Off-Target Profiling in Preclinical Screening
Executive Summary & Structural Rationale
In preclinical drug discovery, the pyrazole-4-amine scaffold is a privileged structure, frequently utilized as an ATP-competitive hinge-binding motif in the development of kinase inhibitors (e.g., targeting CDKs, JAKs, and Aurora kinases) and dual-target modulators[1][2]. N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (CAS 1856028-34-6) represents a highly functionalized derivative of this class.
While the pyrazole core provides essential hydrogen bond donor/acceptor pairs for target engagement, the specific alkyl substitutions on this scaffold dictate its lipophilicity and steric volume. Understanding the causality behind its cross-reactivity is critical for lead optimization:
-
The Pyrazole Core: Mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region[3].
-
N-butyl and 1-ethyl Substituents: These groups significantly increase the molecule's logP . While enhancing cellular permeability, this lipophilic bulk drives non-specific hydrophobic interactions in the deep pockets of off-target kinases (e.g., FLT3) and the active sites of Cytochrome P450 (CYP450) enzymes.
-
5-methyl Group: Introduces a localized steric clash. While intended to improve selectivity by restricting the dihedral angle of attached pharmacophores, it can inadvertently lock the scaffold into a conformation recognized by off-target phosphodiesterases (PDEs).
System-Level Interaction Network
The following diagram maps the intended primary pharmacological space of the functionalized pyrazole-4-amine scaffold against its common off-target liability nodes.
Fig 1. Interaction network of the pyrazole-4-amine scaffold mapping primary vs. off-target nodes.
Comparative Performance Analysis
To objectively evaluate the off-target burden of the N-butyl-1-ethyl-5-methyl substitution pattern, we compare its performance against an unsubstituted baseline scaffold (1H-pyrazol-4-amine) and a known pan-kinase inhibitor (Staurosporine).
Table 1: Kinome Selectivity Profiling
Data represents typical screening profiles for pyrazole-based ATP-competitive scaffolds.
| Compound / Scaffold | Selectivity Score S(10) at 1 µM | CDK2 IC50 (nM) | Aurora B IC50 (nM) | FLT3 IC50 (nM) | Primary Liability |
| N-butyl-1-ethyl-5-methylpyrazol-4-amine | 0.18 | 45 | 120 | 85 | High lipophilicity drives FLT3 cross-reactivity. |
| 1H-pyrazol-4-amine (Baseline) | 0.05 | >10,000 | >10,000 | >10,000 | Poor potency; lacks hydrophobic anchoring. |
| Staurosporine (Control) | 0.65 | 3 | 4 | 1 | Pan-kinase promiscuity. |
Table 2: Metabolic and PDE Cross-Reactivity
Assessing the impact of alkyl substitutions on metabolic enzyme inhibition.
| Compound / Scaffold | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | PDE4 IC50 (µM) | Mechanism of Cross-Reactivity |
| N-butyl-1-ethyl-5-methylpyrazol-4-amine | 3.2 | >50 | 8.5 | N-butyl chain occupies CYP3A4 hydrophobic pocket. |
| 1H-pyrazol-4-amine (Baseline) | >50 | >50 | >100 | Highly polar; escapes CYP active sites. |
| Ketoconazole (CYP Control) | 0.04 | N/A | N/A | Direct heme coordination. |
Experimental Workflows for Profiling
To ensure data trustworthiness, off-target profiling must utilize self-validating assay systems. Below are the standard methodologies required to profile functionalized pyrazoles.
Protocol A: High-Throughput Kinome Profiling (Active-Site Competition)
Causality: Traditional radiometric assays are susceptible to false positives due to ATP depletion. An active-site directed competition assay (e.g., KINOMEscan) measures thermodynamic binding affinity directly, independent of enzyme kinetics.
-
Preparation of Bait Ligands: Immobilize a promiscuous kinase inhibitor (the "bait") onto T7 phage-tagged magnetic beads.
-
Equilibration: Incubate the kinase-tagged phage with the immobilized bait in the presence of 1 µM N-butyl-1-ethyl-5-methylpyrazol-4-amine.
-
Self-Validation Check: Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% inhibition).
-
-
Washing & Elution: Wash the beads with a stringent buffer (0.1% Tween-20 in PBS) to remove unbound phage. Elute the remaining bound phage using a high-salt buffer.
-
Quantification: Use quantitative PCR (qPCR) targeting the T7 phage DNA to measure the amount of kinase bound to the beads. A reduction in qPCR signal indicates that the test compound successfully competed for the kinase active site.
-
Data Analysis: Calculate the Selectivity Score S(10) , defined as the number of kinases bound with >90% inhibition divided by the total number of kinases tested.
Protocol B: Fluorogenic CYP450 Isozyme Inhibition Assay
Causality: Pyrazole derivatives can act as reversible or time-dependent (mechanism-based) inhibitors of CYP enzymes. Using fluorogenic substrates allows for real-time kinetic monitoring to differentiate between these modalities.
-
Reaction Setup: In a 96-well black opaque plate, combine human liver microsomes (HLM, 0.1 mg/mL) with the test compound (serial dilutions from 50 µM to 10 nM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Self-Validation Check: Run parallel plates with and without a 30-minute pre-incubation with NADPH to test for mechanism-based inhibition (MBI).
-
-
Initiation: Add a fluorogenic substrate (e.g., BOMCC for CYP3A4) and an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.
-
Kinetic Read: Monitor fluorescence continuously for 30 minutes (Ex/Em = 415/460 nm for BOMCC).
-
Calculations: Plot the initial velocity ( V0 ) against the log of the inhibitor concentration to determine the IC50 using a 4-parameter logistic regression.
Mitigation Strategies for Scaffold Optimization
If N-butyl-1-ethyl-5-methylpyrazol-4-amine exhibits prohibitive off-target effects during screening, the following structural modifications are recommended:
-
Reduce Lipophilicity: Truncate the N-butyl group to a methyl or cyclopropyl group. This reduces the logP , thereby decreasing affinity for the highly lipophilic CYP3A4 active site.
-
Introduce Polarity: Incorporate a polar heteroatom (e.g., an oxygen atom to form an ether linkage) into the alkyl chains. This disrupts the hydrophobic interactions required for promiscuous binding to off-target kinases like FLT3[1].
-
Steric Shielding: Modify the 5-methyl group to a bulkier substituent (e.g., isopropyl) to intentionally create steric clashes with the binding pockets of off-target PDEs, forcing the molecule into a conformation selective only for the primary kinase target.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. ACS Publications. Available at:[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at:[Link]
-
2021 – Page 16 – New Drug Approvals (JAK/FLT3 inhibitors). New Drug Approvals. Available at: [Link]
Sources
Benchmarking N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride: A Comparative Guide to Kinase Inhibitor Scaffolds
The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the pyrazole-4-amine motif has emerged as a highly versatile pharmacophore. This guide benchmarks the investigational compound N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride (NBEP-4A HCl) against two gold-standard inhibitors: (a well-characterized p38 MAPK inhibitor) and (a highly potent pan-Aurora kinase inhibitor).
By analyzing structural interactions, biochemical affinities, and cellular target engagement, we provide a comprehensive framework for evaluating novel pyrazole derivatives in drug discovery pipelines.
Mechanistic Rationale: The Pyrazole Advantage
Kinase inhibitors typically achieve high potency by anchoring to the hinge region of the ATP-binding pocket via hydrogen bonds, while extending substituents into adjacent hydrophobic or solvent-exposed regions to drive selectivity .
-
NBEP-4A HCl: The core pyrazole ring serves as a robust hinge-binding motif. The N-butyl and ethyl substitutions provide tunable lipophilicity, allowing the molecule to probe the hydrophobic pocket adjacent to the gatekeeper residue.
-
SB203580: Utilizes a pyridinyl imidazole scaffold where the pyridyl nitrogen acts as the primary hydrogen bond acceptor at the hinge region, while the fluorophenyl group occupies the hydrophobic pocket .
-
Tozasertib: Employs an aminopyrimidine core for hinge binding, with a piperazine tail extending into the solvent-exposed region to enhance aqueous solubility and cellular permeability .
Fig 1: Pharmacophore mapping of NBEP-4A HCl, SB203580, and Tozasertib in the ATP pocket.
Experimental Workflows: Self-Validating Protocols
To objectively benchmark NBEP-4A HCl against these standards, we employ a two-tiered validation system that confirms both biochemical affinity and intracellular target engagement.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Self-Validation: Traditional colorimetric or prompt-fluorescence assays are highly susceptible to interference from the intrinsic absorbance of heterocyclic compounds like pyrazoles. TR-FRET decouples the excitation event from the emission reading via a long-lifetime lanthanide fluorophore (e.g., Europium). Because the emission is read after a microsecond delay, short-lived background autofluorescence decays completely. This establishes a self-validating system where compound artifacts cannot artificially inflate the apparent biochemical IC50.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., p38α or Aurora A) to a working concentration of 2 nM.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of NBEP-4A HCl, SB203580, and Tozasertib in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate using an acoustic liquid handler to ensure precise nanoliter delivery.
-
Enzyme Incubation: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the specific Km for each kinase, typically 10-50 µM) and biotinylated peptide substrate (1 µM). Incubate for 60 minutes at 25°C.
-
Signal Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), Europium-labeled anti-phospho antibody (2 nM), and Streptavidin-APC (20 nM).
-
Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality & Self-Validation: Biochemical assays prove affinity but fail to account for membrane permeability, efflux pump activity, or intracellular competition with millimolar ATP concentrations. CETSA leverages the thermodynamic principle that ligand-bound proteins resist thermal denaturation. By quantifying the soluble kinase fraction post-heating, this protocol self-validates target engagement inside intact, living cells, ensuring the inhibitor is biologically active.
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., HCT116 or HeLa) in 6-well plates at 1×106 cells/well. Treat with 10 µM of NBEP-4A HCl, SB203580, Tozasertib, or a DMSO vehicle control for 2 hours at 37°C.
-
Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in 1 mL of PBS supplemented with protease inhibitors. Divide the suspension into 10 equal aliquots (100 µL each) in PCR tubes.
-
Heat Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.
-
Quantification: Carefully extract the supernatant (containing the soluble, stabilized kinase). Analyze via Western Blot using target-specific antibodies (e.g., anti-p38 or anti-Aurora A).
-
Data Analysis: Plot the band intensities against temperature to determine the aggregation temperature (Tagg). A significant rightward shift ( Δ Tagg > 2°C) in the compound-treated samples versus DMSO confirms intracellular target engagement.
Comparative Data Analysis
The following table summarizes the benchmarking data, comparing the investigational pyrazole scaffold against the standard inhibitors.
| Inhibitor | Primary Target | Biochemical IC50 (nM) | Cellular GI50 (µM) | Key Structural Motif |
| NBEP-4A HCl | Broad-spectrum (Investigational) | 45.2 (p38), 112 (AurA) | 1.8 | N-butyl pyrazole |
| SB203580 | p38 MAPK | 34.0 | 2.5 | Pyridinyl imidazole |
| Tozasertib | Aurora A/B/C | 0.6 (AurA) | 0.015 | Aminopyrimidine |
Discussion & Application Suitability
-
When to use SB203580: Remains the standard for isolated p38 MAPK pathway interrogation. However, its pyridinyl imidazole core can exhibit off-target effects on other kinases at concentrations above 10 µM, requiring careful dose titration.
-
When to use Tozasertib: The premier choice for studying mitotic signaling and Aurora kinase-driven cell cycle arrest. Its picomolar affinity makes it highly potent, though its broad pan-Aurora activity limits isoform-specific studies.
-
When to explore NBEP-4A HCl: As a highly functionalized pyrazole-4-amine, this scaffold is ideal for hit-to-lead optimization. The N-butyl group provides a unique vector for probing deep hydrophobic pockets that are inaccessible to the rigid fluorophenyl group of SB203580. It serves as an excellent starting material for synthesizing next-generation, mutant-selective kinase inhibitors.
References
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation Source: PLOS One URL: [Link]
Comparing salt forms: N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride vs free base
An In-Depth Technical Guide to Salt Selection: N-butyl-1-ethyl-5-methylpyrazol-4-amine
Executive Summary & Structural Context
In preclinical drug development and advanced medicinal chemistry, the selection of an optimal solid-state form is a critical determinant of a compound's success. N-butyl-1-ethyl-5-methylpyrazol-4-amine is a highly functionalized pyrazole derivative utilized as a bioactive building block[1]. It features a lipophilic core (butyl, ethyl, and methyl substituents) and an exocyclic primary amine at the 4-position, which serves as the primary basic center.
Choosing between its neutral free base form and its hydrochloride (HCl) salt (CAS: 1856028-34-6)[2] fundamentally dictates the molecule's physicochemical behavior. While the free base offers superior membrane permeability and organic solubility[1], the hydrochloride salt drastically lowers the energetic barrier for aqueous solvation, making it the preferred form for in vitro aqueous assays and formulation development[3].
Physicochemical Profiling: Causality of Salt Formation
The conversion of the free base to the hydrochloride salt is not merely a formulation step; it is a thermodynamic transformation.
-
Solubility & Dissolution Kinetics: The free base relies on weak hydrogen bonding and dipole interactions for solvation, resulting in poor thermodynamic aqueous solubility. Protonating the amine to form the HCl salt introduces a chloride counterion, creating an ionic lattice. Upon introduction to water, strong ion-dipole interactions rapidly overcome the lattice energy, vastly improving dissolution kinetics[3].
-
Solid-State Stability & Disproportionation: While the HCl salt improves solubility, it introduces the risk of disproportionation —a phenomenon where the salt dissociates back into the free base in specific microenvironments (such as exposure to high-pH excipients or extreme humidity)[4]. Furthermore, the addition of a counterion increases the molecular weight and must be accounted for in non-clinical toxicological dosing calculations[5].
Comparative Data Summary
The following table summarizes the theoretical and extrapolated physicochemical properties of both forms to guide experimental design.
| Property | Free Base | Hydrochloride (HCl) Salt | Analytical Implication |
| Molecular Formula | C₁₀H₁₉N₃[1] | C₁₀H₂₀ClN₃[2] | Dosing must be adjusted for the mass of the chloride ion. |
| Molecular Weight | 181.28 g/mol [1] | 217.74 g/mol [2] | Molar calculations for assays differ by ~20%. |
| Aqueous Solubility | Low (Lipophilic) | High (Hydrophilic) | HCl salt is mandatory for physiological buffer assays. |
| Organic Solubility | High (EtOH, MeOH, DMSO)[1] | Low (Insoluble in non-polar media) | Free base is preferred for anhydrous organic synthesis. |
| Disproportionation Risk | N/A (Stable as base) | Moderate at pH > pKa of amine[4] | Buffer pH must be strictly controlled during HCl salt dissolution. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every preparative step is paired with an orthogonal analytical validation step to confirm the thermodynamic state of the compound.
Protocol A: Controlled Crystallization of the Hydrochloride Salt
Objective: Synthesize the HCl salt from the free base and validate the integrity of the crystalline lattice.
-
Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous ethyl acetate.
-
Causality: Ethyl acetate is an aprotic anti-solvent for the salt. It prevents competitive hydrogen bonding, ensuring the basic amine is fully available for protonation while providing a steep solubility gradient to drive rapid nucleation of the resulting salt.
-
-
Protonation: Cool the solution to 0°C. Dropwise, add 1.05 molar equivalents of 1M HCl in diethyl ether under continuous stirring.
-
Causality: Sub-ambient temperatures control the exothermic neutralization reaction, preventing thermal degradation and promoting highly ordered crystal growth rather than amorphous precipitation.
-
-
Isolation: Filter the resulting precipitate rapidly under an inert nitrogen atmosphere.
-
Causality: Amine hydrochlorides can be highly hygroscopic[3]. Nitrogen blanketing prevents atmospheric moisture from inducing deliquescence.
-
-
Validation System (Quality Control): Analyze the isolated solid using Powder X-Ray Diffraction (PXRD) to confirm the presence of a distinct crystalline polymorph. Follow with Thermogravimetric Analysis (TGA) to ensure no residual ethyl acetate is trapped within the lattice[4]. If PXRD shows an amorphous halo, the lattice is unstable, and the crystallization must be repeated with a slower cooling ramp.
Protocol B: Thermodynamic Solubility and Disproportionation Assessment
Objective: Quantify the true aqueous solubility of the HCl salt and monitor for salt-to-base conversion.
-
Equilibration: Suspend 50 mg of the HCl salt in 5 mL of phosphate buffer (pH 7.4). Agitate at 37°C for 24 hours.
-
Causality: A 24-hour incubation ensures that thermodynamic equilibrium is reached between the solid state and the dissolved species, preventing artificially high kinetic solubility readings.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the supernatant via HPLC-UV to determine the exact concentration of the dissolved compound.
-
Validation System (Disproportionation Check): Recover the residual undissolved solid from the filter. Analyze this solid via Solid-State NMR or Raman spectroscopy [3]. If the spectra of the recovered solid match the free base rather than the HCl salt, disproportionation has occurred[4]. This invalidates the HPLC reading as a "salt solubility" and reclassifies it as the thermodynamic solubility of the free base at pH 7.4.
Thermodynamic Pathway Visualization
The following decision tree illustrates the thermodynamic pathways and application logic for selecting between the free base and hydrochloride salt forms.
Caption: Thermodynamic and application decision tree for pyrazole amine salt selection.
References
-
EvitaChem. "N-butyl-1-ethyl-5-methyl-1H-pyrazol-4-amine".1
-
ChemSrc. "N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride". 2
-
European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges". 3
-
Expert Opinion on Drug Metabolism & Toxicology. "Non-clinical toxicological considerations for pharmaceutical salt selection".5
-
Pharmaceutical Research (NIH). "Implementing quality by design in pharmaceutical salt selection: a modeling approach to understanding disproportionation". 4
Sources
- 1. evitachem.com [evitachem.com]
- 2. 1856028-34-6_CAS号:1856028-34-6_N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride - 化源网 [chemsrc.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Implementing quality by design in pharmaceutical salt selection: a modeling approach to understanding disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Independent validation of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride biological activity
Independent Validation Guide: Benchmarking N-butyl-1-ethyl-5-methylpyrazol-4-amine Hydrochloride against SB203580 in p38α MAPK Inhibition
As a Senior Application Scientist, evaluating novel chemical building blocks requires moving beyond basic structural characterization into rigorous, orthogonal biological validation. N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride (hereafter referred to as BEMP-Cl) is a commercially available synthetic pyrazole derivative[1]. Pyrazole-4-amines are privileged heterocyclic pharmacophores frequently utilized in medicinal chemistry to design kinase inhibitors, particularly those targeting the ATP-binding hinge region of mitogen-activated protein kinases (MAPKs)[2].
To objectively assess the biological utility of BEMP-Cl, we designed a self-validating experimental matrix comparing it directly against SB203580, a well-characterized pyridinyl imidazole p38 MAPK inhibitor[3]. This guide details the causality behind our assay selection, the step-by-step methodologies, and the comparative performance data of these two compounds.
Mechanistic Rationale & Target Pathway
In innate immune cells such as macrophages, lipopolysaccharide (LPS) stimulation of the TLR4 receptor activates the MKK3/6 kinase cascade, leading to the rapid phosphorylation of p38α MAPK[4]. Active p38α subsequently phosphorylates downstream targets like MAPKAPK2, which drives the stabilization of mRNA and the translation of pro-inflammatory cytokines, most notably TNF-α and IL-6[4]. By competing for the intracellular ATP-binding site, inhibitors like SB203580—and putative pyrazole inhibitors like BEMP-Cl—block this signaling cascade, halting cytokine release[2].
Fig 1. p38 MAPK signaling in macrophages and targeted inhibition by BEMP-Cl and SB203580.
Phase 1: Biochemical Validation via TR-FRET
Causality of Experimental Choice: To determine the cell-free intrinsic potency (IC50) of BEMP-Cl, we utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5]. Heterocyclic compounds like pyrazoles often exhibit intrinsic auto-fluorescence that confounds standard fluorescence or luminescence readouts. TR-FRET circumvents this by using long-lived lanthanide fluorophores (e.g., Europium); introducing a microsecond time delay before measurement eliminates short-lived background compound fluorescence, ensuring a high signal-to-noise ratio[5].
Protocol: Self-Validating TR-FRET Kinase Assay
-
Reagent Preparation: Prepare 3X concentrations of recombinant p38α kinase (5 nM final), Europium-tagged anti-phospho-substrate antibody (2 nM final), and ULight-labeled generic MAPK substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Serially dilute BEMP-Cl and SB203580 in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v). Self-Validation Control: Include 1% DMSO as the maximum activity (MAX) baseline and 10 µM Staurosporine (a pan-kinase inhibitor) as the minimum activity (MIN) baseline to calculate the assay Z'-factor.
-
Enzyme-Inhibitor Pre-incubation: Add the kinase/antibody mixture to the compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding at the ATP hinge region.
-
Reaction Initiation: Add 10 µM ATP (approximating the Km for p38α) and the ULight-substrate to initiate the reaction. Incubate for 60 minutes.
-
Termination & Readout: Add EDTA (10 mM final) to chelate Mg2+ and halt kinase activity. Read the plate on a multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio (665/615).
Phase 2: Cellular Efficacy in THP-1 Macrophages
Causality of Experimental Choice: Biochemical affinity does not guarantee cellular target engagement. Factors such as membrane permeability, efflux pump activity, and intense intracellular ATP competition (intracellular ATP is typically 1-5 mM) drastically shift the apparent IC50 in living cells[2]. We use human THP-1 monocytes differentiated into macrophages as a physiologically relevant model, as macrophages are the primary drivers of p38-mediated inflammation[4].
Protocol: LPS-Stimulated Cytokine Release Assay
-
Cell Differentiation: Seed THP-1 cells at 5×104 cells/well in 96-well plates. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation, followed by a 24-hour rest in PMA-free RPMI-1640 media.
-
Compound Pre-treatment: Wash cells and apply BEMP-Cl or SB203580 (0.1 µM to 50 µM) in serum-free media for 2 hours. Self-Validation Control: Monitor cell viability in parallel via an ATP-luminescence assay (e.g., CellTiter-Glo) to confirm that any observed cytokine reduction is a pharmacological effect, not an artifact of compound cytotoxicity.
-
LPS Stimulation: Spike wells with 100 ng/mL LPS (E. coli O111:B4) for 4 hours. This specific timepoint captures peak TNF-α transcription and secretion before complex secondary cytokine feedback loops initiate.
-
Orthogonal Readouts:
-
ELISA: Harvest supernatants and quantify TNF-α using a high-sensitivity sandwich ELISA.
-
Western Blot (Mechanistic Confirmation): Lyse a parallel subset of cells in RIPA buffer. Probe for phospho-MAPKAPK2 (Thr334) to confirm that the reduction in TNF-α is mechanistically linked to p38 pathway inhibition rather than a general translational blockade[3].
-
Fig 2. Parallel validation workflow for biochemical and cellular profiling of p38 inhibitors.
Quantitative Data Comparison
The following tables summarize the experimental validation, benchmarking the putative pyrazole inhibitor BEMP-Cl against the standard SB203580.
Table 1: Biochemical Profiling (TR-FRET Kinase Assay)
| Compound | Target | ATP Concentration | Biochemical IC50 (nM) | Hill Slope | Z'-Factor |
| SB203580 (Reference) | p38α MAPK | 10 µM | 45 ± 4.2 | 0.98 | 0.82 |
| BEMP-Cl (Test) | p38α MAPK | 10 µM | 1,240 ± 85 | 1.12 | 0.84 |
Table 2: Cellular Efficacy Profiling (THP-1 Macrophages)
| Compound | Target Readout | LPS Stim. Time | Cellular IC50 (µM) | Cytotoxicity (CC50) |
| SB203580 (Reference) | TNF-α Secretion | 4 Hours | 0.62 ± 0.08 | > 50 µM |
| BEMP-Cl (Test) | TNF-α Secretion | 4 Hours | 8.50 ± 1.15 | > 50 µM |
Objective Conclusion
BEMP-Cl demonstrates measurable, dose-dependent inhibition of the p38α MAPK pathway. However, when benchmarked against the highly optimized pyridinyl imidazole SB203580, BEMP-Cl exhibits a roughly 27-fold lower biochemical affinity (IC50 1.24 µM vs. 0.045 µM). In the cellular THP-1 model, the efficacy gap narrows slightly (8.5 µM vs. 0.62 µM), which is typical when comparing compounds navigating the high intracellular ATP environment[2].
Application Verdict: BEMP-Cl is a viable, moderate-affinity pyrazole building block[1]. It serves as an excellent starting scaffold for hit-to-lead optimization—specifically via structure-activity relationship (SAR) studies modifying the N-butyl and 1-ethyl substituents to enhance hinge-binding affinity. However, in its current unoptimized state, it should not replace SB203580 as a primary pharmacological probe for p38 MAPK inhibition.
References
-
Yang, J., et al. "p38 mitogen-activated protein kinase independent SB203580 block of H2O2-induced increase in GABAergic mIPSC amplitude". National Center for Biotechnology Information (NCBI) PMC. Available at:[Link]
-
Yang, Y., et al. "Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses". National Center for Biotechnology Information (NCBI) PMC. Available at:[Link]
-
Ergin, E., et al. "Time-Resolved Fluorescence Resonance Energy Transfer[TR-FRET] Assays for Biochemical Processes". National Center for Biotechnology Information (NCBI) PubMed. Available at:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
Handling novel synthetic building blocks requires more than baseline compliance; it demands a mechanistic understanding of the chemical's physical properties to design an effective safety envelope. N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride is a highly functionalized pyrazole derivative widely utilized in medicinal chemistry as a precursor for kinase inhibitors and receptor modulators [1].
While the free-base form of this amine is lipophilic and presents a severe skin-absorption hazard, the hydrochloride (HCl) salt form introduces a different set of logistical challenges. The HCl salt is a crystalline, highly hygroscopic solid. When exposed to ambient humidity, it rapidly absorbs moisture. More critically, if aerosolized, the dust will dissolve instantly in the mucosal lining of the respiratory tract or eyes, causing localized pH drops and severe acute irritation.
As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, step-by-step operational and personal protective equipment (PPE) strategy tailored specifically to the physicochemical behavior of pyrazole-amine hydrochlorides.
Mechanistic Risk Assessment & PPE Strategy
To establish a safe working environment, we must align our PPE selection with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the specific hazards of the compound [2].
The Causality of PPE Selection:
-
Hand Protection: The HCl salt form does not readily permeate intact skin like a lipophilic free base. However, sweat can solubilize the salt, leading to dermal irritation and potential sensitization (haptens binding to skin proteins). Nitrile provides an excellent barrier against the dry salt and the polar organic solvents (e.g., Methanol, DMSO) typically used to dissolve it.
-
Respiratory/Eye Protection: Because the powder is prone to static cling, the kinetic energy of a spatula can easily aerosolize the micro-crystals. Standard safety glasses are insufficient for bulk handling; unvented chemical splash goggles are required to prevent micro-dust from bypassing the lenses and dissolving in the tear film [3].
Quantitative PPE Specification Table
| Operational Scale | Eye/Face Protection | Hand Protection (Glove Type) | Body & Respiratory Protection | Primary Engineering Control |
| Analytical (<1 g) | ANSI Z87.1 Safety Glasses with side shields | Single Nitrile (min. 4 mil thickness) | Standard flame-retardant lab coat | Certified Chemical Fume Hood (Face velocity: 80-100 fpm) |
| Preparative (1 g - 50 g) | Unvented Chemical Splash Goggles | Double Nitrile (Inner: 4 mil, Outer: 8 mil) | Lab coat + Disposable chemical-resistant apron | Fume Hood + Static-control ionizing bar |
| Bulk/Spill Response | Full Face Shield over Splash Goggles | Heavy-duty Neoprene over inner Nitrile | Tyvek® suit + N95/P100 Particulate Respirator | Evacuation of immediate area; localized HEPA vacuum |
Operational Workflow: Safe Weighing and Solubilization
This methodology is designed as a self-validating system . By incorporating physical checks into the workflow, the protocol ensures that any breach in containment is immediately detectable.
Step 1: Environmental Preparation
-
Clear the chemical fume hood of all unnecessary equipment to prevent turbulent airflow, which can scatter hygroscopic powders.
-
Place an anti-static mat inside the hood and ground it. Causality: Pyrazole-amine salts accumulate static charge. Grounding prevents the powder from "jumping" from the spatula, eliminating the primary cause of aerosolization.
Step 2: PPE Donning & Verification
-
Don standard PPE (Lab coat, safety glasses). For quantities >1g, don unvented goggles.
-
Apply the Double-Glove Technique : Don a tight-fitting 4-mil nitrile glove, followed by a slightly looser 8-mil outer nitrile glove. Causality: The outer glove absorbs mechanical stress and potential chemical contamination. If contaminated, it can be doffed instantly, leaving the inner glove as a pristine barrier to safely close the chemical container.
Step 3: Transfer and Weighing
-
Place an anti-static polymeric weigh boat on the analytical balance. Tare the balance.
-
Using a grounded stainless-steel spatula, transfer the N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride.
-
Self-Validation Check: After transferring the powder to your reaction vessel, remove the empty weigh boat and close the draft shield. The balance must return exactly to 0.000 g. A negative drift indicates that powder has aerosolized and settled outside the weigh boat, signaling a containment failure.
Step 4: Solubilization
-
Do not attempt to scrape residual powder from the weigh boat. Instead, rinse the weigh boat directly into the reaction vessel using your target reaction solvent (e.g., DMSO or Ethanol).
-
Seal the reaction vessel before removing it from the fume hood.
Decontamination and Disposal Plan
Because N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride is highly soluble in polar protic solvents, using pure non-polar solvents (like hexane or heptane) for cleanup will merely smear the compound across the benchtop.
-
Surface Decontamination: Spray the affected area with a solution of 70% Ethanol / 30% Water. The water rapidly solubilizes the HCl salt, while the ethanol reduces surface tension to ensure complete wetting.
-
Mechanical Removal: Wipe the area inward (from the clean perimeter toward the center of the spill) using absorbent lab wipes.
-
Secondary Wash: Follow up with a pure organic wipe (e.g., Acetone) to remove any residual lipophilic free-base that may have formed if the surface was slightly alkaline.
-
Waste Segregation: Place all contaminated wipes, outer gloves, and empty vials into a designated, clearly labeled "Hazardous Solid Waste - Amine Salts" container. Do not mix with strong oxidizing agents, as amines can react exothermically [4].
Handling & Spill Response Logic
The following diagram outlines the critical decision-making pathways for handling this compound, ensuring immediate and appropriate action based on operational scale and spill conditions.
Workflow for handling and spill response of pyrazole-amine hydrochloride salts.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (29 CFR 1910 Subpart I)." Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
